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Wychimicin C

Cat. No.: B12401726
M. Wt: 836.4 g/mol
InChI Key: IVEKQRBIUFGUSE-RZSWSVIESA-N
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Description

Wychimicin C is a useful research compound. Its molecular formula is C46H58ClNO11 and its molecular weight is 836.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H58ClNO11 B12401726 Wychimicin C

Properties

Molecular Formula

C46H58ClNO11

Molecular Weight

836.4 g/mol

IUPAC Name

3-chloro-N-[(2R,3S,4S,6R)-6-[[(1R,3S,6S,7E,9R,11E,16S,17R,18S,20S,21R,22S,23Z)-14-ethyl-17,18,23-trihydroxy-3,8,20,22-tetramethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide

InChI

InChI=1S/C46H58ClNO11/c1-8-26-18-28-38(23(4)17-33(51)40(28)52)45(7)29(26)10-9-11-34(22(3)16-27-13-12-21(2)20-46(27)42(54)37(41(45)53)44(56)59-46)58-35-19-32(50)39(25(6)57-35)48-43(55)36-24(5)30(47)14-15-31(36)49/h9-10,12-16,18,21,23,25,27-29,32-35,38-40,49-53H,8,11,17,19-20H2,1-7H3,(H,48,55)/b10-9+,22-16+,41-37-/t21-,23+,25-,27+,28+,29?,32+,33+,34-,35+,38-,39-,40-,45-,46-/m1/s1

InChI Key

IVEKQRBIUFGUSE-RZSWSVIESA-N

Isomeric SMILES

CCC1=C[C@H]2[C@@H]([C@H](C[C@@H]([C@@H]2O)O)C)[C@]/3(C1/C=C/C[C@H](/C(=C/[C@@H]4C=C[C@H](C[C@]45C(=O)/C(=C3/O)/C(=O)O5)C)/C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)O)C

Canonical SMILES

CCC1=CC2C(C(CC(C2O)O)C)C3(C1C=CCC(C(=CC4C=CC(CC45C(=O)C(=C3O)C(=O)O5)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)O)C

Origin of Product

United States

Foundational & Exploratory

Wychimicin C: A Technical Guide to its Discovery, Isolation, and Characterization from Actinocrispum wychmicini

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and structural elucidation of Wychimicin C, a novel spirotetronate polyketide with potent antibacterial activity. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and antibiotic discovery.

Introduction

In the ongoing search for novel antibiotics to combat the rise of multidrug-resistant bacteria, rare actinomycetes have emerged as a promising source of unique bioactive compounds.[1][2] A recent discovery in this area is the wychimicin family of antibiotics, isolated from the rare actinomycete Actinocrispum wychmicini strain MI503-AF4.[1] This family of compounds, including this compound, belongs to the spirotetronate class of polyketides, known for their complex chemical structures and significant biological activities.[3][4][5] Wychimicins exhibit strong antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

This compound is characterized by a macrocyclic 13-membered ring containing a trans-decalin and a β-d-xylo-hexopyranose moiety.[1] This technical guide details the fermentation of A. wychmicini, the isolation and purification of this compound, its structural elucidation, and its biological activity.

Discovery and Production

Producing Microorganism

This compound is produced by the rare actinomycete Actinocrispum wychmicini strain MI503-AF4.[1]

Fermentation Protocol

The production of this compound is achieved through a two-stage fermentation process.

Seed Culture: A slant culture of A. wychmicini MI503-AF4 is inoculated into a 500 ml baffled Erlenmeyer flask containing 110 ml of the seed medium. The composition of the seed medium is detailed in Table 1. The culture is incubated on a rotary shaker at 200 rpm and 30 °C for 7 days.

Production Culture: A portion of the seed culture (2.5 ml) is transferred to a 500 ml baffled Erlenmeyer flask containing 110 ml of the production medium (see Table 1 for composition). The production fermentation is carried out on a rotary shaker at 180 rpm and 27 °C for 7 days.

Table 1: Media Composition for Actinocrispum wychmicini Fermentation

ComponentSeed Medium (w/v)Production Medium (w/v)
Galactose2%-
Dextrin2%2.0%
Bacto Soytone1%1.0%
Corn Steep Liquor0.5%-
Glycerol1%-
Glycerin-2.0%
Yeast Extract-0.3%
(NH₄)₂SO₄0.2%0.2%
CaCO₃0.2%0.2%
Daigo's Artificial Seawater SP1.8%-
pH (before sterilization)7.47.4

Isolation and Purification of this compound

The following diagram and protocol outline the workflow for the isolation and purification of this compound from the fermentation broth.

experimental_workflow fermentation 5 L Fermentation Broth centrifugation Centrifugation fermentation->centrifugation mycelial_cake Mycelial Cake centrifugation->mycelial_cake supernatant Supernatant centrifugation->supernatant meoh_extraction MeOH Extraction mycelial_cake->meoh_extraction combined_solution Combined Solution supernatant->combined_solution concentration1 Concentration (in vacuo) meoh_extraction->concentration1 concentration1->combined_solution etOAc_extraction EtOAc Extraction combined_solution->etOAc_extraction concentration2 Concentration (in vacuo) etOAc_extraction->concentration2 brown_oil Brown Oil (1.4 g) concentration2->brown_oil silica_gel Silica Gel Chromatography brown_oil->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc wychimicin_c This compound (62.8 mg) hplc->wychimicin_c

Isolation and purification workflow for this compound.

Protocol:

  • Separation: The 5-liter fermentation broth is separated into a mycelial cake and supernatant by centrifugation.

  • Mycelial Extraction: The mycelial cake is extracted with 3 liters of methanol (MeOH).

  • Concentration and Combination: The methanol is removed from the extract in vacuo, and the resulting aqueous solution is combined with the supernatant.

  • Solvent Extraction: The combined solution is extracted with ethyl acetate (EtOAc).

  • Crude Extract: The ethyl acetate extract is concentrated in vacuo to yield approximately 1.4 g of a brown oil.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is developed with a gradient of EtOAc:MeOH:HCOOH.

  • Final Purification: The active fractions from the silica gel column are further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Table 2: Yield of Wychimicins from 5 L Fermentation

CompoundYield (mg)
Wychimicin A82.8
Wychimicin B47.0
This compound 62.8
Wychimicin D35.5

Structural Elucidation of this compound

The structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties and Spectroscopic Data

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular FormulaC₄₆H₅₈ClNO₁₁
AppearanceBrown solid
UV λmax (Acidic MeOH)281–283 nm
UV λmax (Alkaline MeOH)317–327 nm
Mass SpectrometryDetermined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
NMR Spectroscopy¹H and ¹³C NMR data were acquired.
Structure Determination Protocol
  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine the molecular formula of this compound as C₄₆H₅₈ClNO₁₁.

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (DEPT135, HMQC) Nuclear Magnetic Resonance (NMR) spectra were acquired to determine the carbon skeleton and the connectivity of protons and carbons. These analyses confirmed the presence of 46 carbons, including 13 fully substituted carbons, 21 methine groups, 5 methylene groups, and 7 methyl groups.

  • Comparative Analysis: The NMR spectra of this compound were found to be similar to those of Wychimicin A, with the primary difference being the loss of a methyl group in the phenyl moiety of this compound.

  • X-ray Crystallography: The overall structure and stereochemistry of the wychimicin family were confirmed by X-ray crystal structure analysis of Wychimicin A.[1] This analysis established the R stereochemistry of the spirocarbon C-25.[1]

Biological Activity of this compound

This compound demonstrates potent antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus FDA 209P0.125
Staphylococcus aureus Smith0.25
Staphylococcus aureus MRSA 8350.25
Enterococcus faecalis NCTC 82130.125
Enterococcus faecium VanA 97-10.25

Potential Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of other spirotetronate antibiotics, a potential mode of action can be hypothesized. Many spirotetronates are known to interfere with essential bacterial processes.[3][4][5] For instance, abyssomicin C inhibits the para-aminobenzoic acid (pABA) biosynthesis pathway, which is crucial for folate synthesis in bacteria.[3] Other spirotetronates have been shown to block RNA and protein synthesis.[3]

The following diagram illustrates a hypothesized mechanism of action for this compound, targeting bacterial cell wall synthesis, a common target for antibiotics effective against Gram-positive bacteria. It is important to note that this is a speculative pathway based on the activity of related compounds and requires experimental validation.

potential_mechanism cluster_cell Bacterial Cell Wychimicin_C This compound Inhibition Inhibition Wychimicin_C->Inhibition targets Cell_Wall Cell Wall Synthesis Machinery Cell_Wall->Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis leads to

References

An In-depth Technical Guide to Wychimicin C: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wychimicin C is a member of the wychimicins, a class of spirotetronate polyketide antibiotics isolated from the rare actinomycete Actinocrispum wychmicini MI503-A4.[1] These compounds exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound. It includes detailed experimental protocols for its isolation, tabulated quantitative data, and a proposed mechanism of action based on related spirotetronate compounds.

Chemical Structure and Stereochemistry

This compound is a complex macrocyclic molecule belonging to the spirotetronate family of natural products.[1] Its molecular formula has been determined as C₄₆H₅₈ClNO₁₁ by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and NMR spectral data.[2]

The core structure of this compound features a 13-membered macrocyclic ring. This macrocycle is substituted with a trans-decalin moiety and a β-D-xylo-hexopyranose sugar unit, which is attached via an O-glycosidic linkage at C-17.[1] A key characteristic of the wychimicins is the spirotetronate functionality, where a cyclohexene ring is spiro-linked to a tetronic acid moiety.[1][3]

The absolute stereochemistry of the wychimicins was determined through X-ray crystallographic analysis of Wychimicin D, a closely related analogue. The Flack parameter of 0.10 (11) from this analysis established the absolute configuration for the entire class of compounds.[2] For this compound, the stereochemistry of the spirocarbon at C-25 is designated as R.[1]

Key Structural Features of this compound:

  • Macrocycle: A 13-membered ring.

  • Decalin Moiety: A trans-fused decalin system.

  • Spirotetronate Core: A characteristic spiro-linked cyclohexene and tetronic acid.

  • Glycosylation: A β-D-xylo-hexopyranose sugar attached at C-17.[1]

  • Substitution: A chlorinated benzoic acid moiety.[1]

Quantitative Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₄₆H₅₈ClNO₁₁[2]
UV λmax (Acidic Methanol)281-283 nm[2]
UV λmax (Alkaline Methanol)317-327 nm[2]
Spectroscopic Data

The structure of this compound was elucidated using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including COSY, HMQC, and HMBC experiments. While the full raw data from the primary literature's supplementary information is not publicly available, the key interpretations from the study are summarized. The NMR spectra of this compound are noted to be similar to those of Wychimicin A, with the primary difference being the absence of a methyl group on the benzoic acid moiety in this compound.[2]

Specific proton and carbon chemical shifts are detailed in the supplementary information of the primary literature and are essential for unambiguous structural assignment.[2]

Biological Activity

This compound has demonstrated significant antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method.[1]

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus FDA 209P0.25[1]
Staphylococcus aureus Smith0.25[1]
Staphylococcus aureus (MRSA) 8350.25[1]
Enterococcus faecalis NCTC 82130.5[1]
Enterococcus faecium ATCC 194340.5[1]
Enterococcus faecium (VRE) 8380.5[1]

Experimental Protocols

Fermentation and Isolation of this compound

The following protocol is based on the methods described for the isolation of the wychimicin family of compounds.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Actinocrispum wychmicini MI503-A4 slant culture inoculation Inoculate 500 mL baffled Erlenmeyer flask (110 mL medium) strain->inoculation incubation Incubate on rotary shaker (200 rpm) at 30°C for 7 days inoculation->incubation extraction Extract mycelium cakes (MeOH, Ethyl Acetate) and fermentation broth (Ethyl Acetate) incubation->extraction organic_layer Combine Organic Layers extraction->organic_layer silica_gel Silica Gel Column Chromatography organic_layer->silica_gel rp_ods Reversed-Phase ODS Silica Gel Column Chromatography silica_gel->rp_ods sephadex Sephadex LH20 Column rp_ods->sephadex hplc Reversed-Phase ODS HPLC sephadex->hplc wychimicin_c This compound (62.8 mg) hplc->wychimicin_c

Caption: Fermentation and isolation workflow for this compound.

Fermentation Medium Composition:

  • Galactose

  • Dextrin

  • Bacto Soytone

  • Corn steep liquor

  • Glycerol

  • (NH₄)₂SO₄

  • CaCO₃

Purification Details:

  • Silica Gel Chromatography: The combined organic extracts are purified using a silica gel column, eluting with a gradient of ethyl acetate, methanol, and formic acid.[1]

  • Reversed-Phase Chromatography: Active fractions are further subjected to reversed-phase octadecylsilyl (ODS) silica gel column chromatography.[1]

  • Size-Exclusion Chromatography: A Sephadex LH20 column is used for further separation.[1]

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase ODS HPLC to yield pure this compound.[1]

Structure Elucidation Methodologies

The determination of this compound's structure relied on a combination of modern spectroscopic and crystallographic techniques.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the precise molecular weight and elemental composition of the molecule.[2]

  • NMR Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the planar structure and connectivity of all atoms within the molecule. These experiments were performed on a high-field NMR spectrometer.[2]

  • X-ray Crystallography: While a single crystal of this compound was not obtained, the successful X-ray crystallographic analysis of the co-isolated Wychimicin D provided the absolute stereochemistry for the entire class of compounds, including this compound. This involved crystallizing the compound and analyzing the diffraction pattern of X-rays passed through the crystal.[2]

Proposed Mechanism of Action

The precise molecular target and mechanism of action for this compound have not yet been experimentally elucidated. However, based on studies of other spirotetronate antibiotics, a plausible mechanism can be proposed. Abyssomicin C, another well-studied spirotetronate, has been shown to inhibit the biosynthesis of p-aminobenzoic acid (pABA), an essential precursor for folate synthesis in bacteria.[4][5]

Abyssomicin C acts by covalently binding to and inhibiting amino-4-deoxychorismate (ADC) synthase, a key enzyme in the pABA pathway.[4] Given the structural similarities between the wychimicins and abyssomicins, it is hypothesized that this compound may exert its antibacterial effect through a similar mechanism.

G cluster_pathway Proposed Bacterial Folate Biosynthesis Pathway Chorismate Chorismate ADC_synthase ADC Synthase Chorismate->ADC_synthase pABA p-Aminobenzoic Acid (pABA) ADC_synthase->pABA Folate Folate Synthesis pABA->Folate DNA_RNA DNA/RNA Synthesis Folate->DNA_RNA Wychimicin_C This compound Wychimicin_C->inhibition inhibition->ADC_synthase Inhibition (Proposed)

Caption: Proposed mechanism of action for this compound.

This proposed pathway highlights ADC synthase as a potential target for this compound, leading to the disruption of folate synthesis and ultimately inhibiting bacterial growth. This mechanism is particularly attractive for antibiotic development as the folate biosynthesis pathway is absent in humans, who obtain folate from their diet, suggesting a high degree of selective toxicity.[6]

Conclusion and Future Directions

This compound represents a promising new antibiotic scaffold with potent activity against clinically relevant Gram-positive pathogens, including MRSA. Its complex chemical structure and stereochemistry have been well-defined through rigorous spectroscopic and crystallographic analysis. While the precise mechanism of action is yet to be confirmed, its similarity to other spirotetronates suggests that it may target the bacterial folate biosynthesis pathway.

Further research is warranted to:

  • Confirm the molecular target and elucidate the detailed mechanism of action of this compound.

  • Conduct structure-activity relationship (SAR) studies to identify key pharmacophores and guide the synthesis of more potent analogues.

  • Evaluate the in vivo efficacy and pharmacokinetic properties of this compound in animal models of infection.

The unique structural features and potent bioactivity of this compound make it a valuable lead compound for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

In-Depth Technical Guide: The Spirotetronate Polyketide Biosynthesis Pathway of Wychimicin C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the currently available scientific literature reveals a significant gap in the detailed understanding of the Wychimicin C biosynthetic pathway. While the discovery and structure of this compound, a novel spirotetronate polyketide, have been reported, the genetic and enzymatic basis of its formation remains largely uncharacterized in the public domain. This guide synthesizes the established knowledge on general spirotetronate biosynthesis and contextualizes the unique structural features of this compound, highlighting the areas where further research is critically needed.

Introduction to Wychimicins: A Novel Class of Spirotetronates

Wychimicins A-D are a recently identified family of spirotetronate polyketides isolated from the rare actinomycete, Actinocrispum wychmicini MI503-A4.[1][2][3] These compounds are distinguished by a unique macrocyclic 13-membered ring that incorporates a trans-decalin moiety.[1][4] Furthermore, they are glycosylated with a β-D-xylo-hexopyranose unit attached at C-17.[1][4] Structurally, this compound (C46H58ClNO11) is closely related to other members of its family, differing by substitutions on a peripheral phenyl moiety.[4] Notably, Wychimicins have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), making their biosynthesis a subject of significant interest for potential future antibiotic development.[1][4]

The General Biosynthetic Blueprint of Spirotetronate Polyketides

The biosynthesis of spirotetronate polyketides is a complex process orchestrated primarily by Type I polyketide synthases (PKSs).[5] These large, multifunctional enzymes catalyze the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to assemble a linear polyketide chain. The process can be broadly divided into the following key stages:

  • Chain Initiation and Elongation: The biosynthesis is initiated by a starter unit, typically an acyl-CoA, which is loaded onto the acyl carrier protein (ACP) domain of the PKS. The polyketide chain is then extended through a series of Claisen condensation reactions with extender units, primarily malonyl-CoA or its derivatives. The specific sequence and number of these extensions are dictated by the modular organization of the PKS.

  • Reductive Modifications: Within each PKS module, optional enzymatic domains, including ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can modify the growing polyketide backbone by reducing keto groups to hydroxyls, and subsequently to alkenes and alkanes. This controlled reduction is crucial for generating the structural diversity observed in polyketides.

  • Formation of the Tetronate Moiety: A hallmark of spirotetronate biosynthesis is the incorporation of a glyceryl-CoA derived unit, which leads to the formation of the characteristic tetronic acid ring.[5]

  • Spirocyclization: The defining spiro-linked ring system is typically formed through an intramolecular Diels-Alder (IMDA) reaction.[6] This key cyclization joins two different parts of the polyketide chain to create the spirotetronate core.

  • Post-PKS Tailoring: Following the release of the polyketide intermediate from the PKS, a series of post-PKS tailoring enzymes modify the core structure to yield the final natural product. These modifications can include oxidations, reductions, acylations, and glycosylations.

The Hypothesized Biosynthetic Pathway of this compound

While the specific gene cluster and enzymes responsible for this compound biosynthesis have not yet been reported, a putative pathway can be inferred based on its structure and the general principles of spirotetronate biosynthesis.

Polyketide Backbone Assembly

The carbon skeleton of this compound is undoubtedly assembled by a Type I PKS. The presence of the trans-decalin system suggests a programmed series of cyclizations within the polyketide chain, a feature also seen in other complex polyketides.[6] The 13-membered macrocycle would be formed through a subsequent macrolactonization or other cyclization event, a process that is also enzyme-catalyzed.

Formation of the Spirotetronate Core

Following the general model, the biosynthesis of this compound would involve the formation of a tetronic acid moiety and a subsequent intramolecular Diels-Alder reaction to generate the spirocyclic core. The stereochemistry of the spirocenter at C-25 in Wychimicins is determined to be R.[1][4]

Post-PKS Modifications: Glycosylation and Tailoring

A key tailoring step in the biosynthesis of this compound is the attachment of a β-D-xylo-hexopyranose moiety at C-17.[1][4] This glycosylation event is catalyzed by a specific glycosyltransferase, which recognizes both the polyketide aglycone and an activated sugar donor, likely a nucleotide diphosphate (NDP)-sugar. The biosynthesis of this specific deoxysugar from primary metabolism is also encoded within the biosynthetic gene cluster. Further tailoring steps would include the chlorination and other modifications of the phenyl group to differentiate this compound from other members of the family.

Data Presentation and Experimental Protocols: A Critical Gap

A significant limitation in the study of this compound biosynthesis is the absence of published quantitative data and detailed experimental protocols. To advance the understanding of this pathway, future research would need to focus on:

  • Identification and Sequencing of the Wychimicin Biosynthetic Gene Cluster: This is the most critical next step. The genome of Actinocrispum wychmicini MI503-A4 needs to be sequenced and analyzed to identify the PKS genes and the associated tailoring enzymes.[7]

  • Heterologous Expression and Gene Inactivation Studies: To confirm the role of the identified gene cluster, it could be expressed in a heterologous host. Subsequently, targeted gene knockouts would elucidate the function of individual enzymes in the pathway.

  • Enzymatic Assays and Kinetic Analysis: Once the enzymes are identified and expressed, in vitro assays are required to determine their specific functions, substrate specificities, and kinetic parameters. This would provide the quantitative data necessary for a complete understanding of the biosynthetic process.

  • Precursor Feeding Studies: Isotope-labeled precursors could be fed to the producing strain to trace the origin of the carbon and oxygen atoms in the this compound molecule, confirming the building blocks of the polyketide chain.

Signaling Pathways and Regulatory Control

The regulation of secondary metabolite biosynthesis in actinomycetes is a complex process, often involving pathway-specific regulators, global regulators, and responses to environmental cues. At present, there is no information available regarding the signaling pathways that control the production of this compound in Actinocrispum wychmicini. Future research into the genomics of this organism will be essential to identify potential regulatory genes within and outside the biosynthetic gene cluster.

Logical Relationships in this compound Biosynthesis

While a detailed enzymatic pathway cannot be constructed, a logical workflow for future research can be outlined.

Caption: A logical workflow outlining the completed discovery and characterization of this compound and the necessary future steps to elucidate its biosynthetic pathway.

Conclusion

This compound represents an intriguing new member of the spirotetronate family with promising antibacterial activity. While its chemical structure is well-defined, the molecular machinery behind its biosynthesis remains a "black box." The elucidation of the this compound biosynthetic gene cluster and the characterization of its encoded enzymes are paramount to unlocking the full potential of this novel natural product. Such studies will not only provide fundamental insights into the biosynthesis of complex polyketides but also pave the way for synthetic biology approaches to generate novel Wychimicin analogs with improved therapeutic properties. The scientific community awaits further research to illuminate this fascinating biosynthetic pathway.

References

Wychimicin C: An In-depth Technical Guide on the Potential Mechanism of Action Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, necessitating the discovery of novel antimicrobial agents. The wychimicins, a class of spirotetronate polyketides, have demonstrated potent antibacterial activity against MRSA. This technical guide provides a comprehensive overview of the available data on Wychimicin C and its potential mechanisms of action against MRSA. While the precise molecular target of this compound remains to be elucidated, this document synthesizes information from related spirotetronate compounds to propose likely pathways of inhibition. Detailed experimental protocols are provided to facilitate further investigation into its mode of action, and conceptual diagrams of potential target pathways are presented to guide future research.

Introduction

Wychimicins are a family of novel spirotetronate polyketides (A-D) isolated from the rare actinomycete Actinocrispum wychmicini strain MI503-AF4.[1] These compounds have shown promising antimicrobial activity, particularly against Gram-positive bacteria, including clinically significant pathogens like MRSA. This compound, a member of this family, has been identified as a potent anti-MRSA agent. Spirotetronate polyketides are a structurally diverse class of natural products known for a range of biological activities, including antibacterial, antifungal, and antitumor properties. Their complex architecture often correlates with specific and potent interactions with biological targets.

Quantitative Data on Antibacterial Activity

This compound and its analogs have demonstrated significant in vitro activity against MRSA. The available quantitative data is summarized in the table below.

CompoundOrganismAssay TypeValueReference
Wychimicins Methicillin-resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)0.125-2 µg/mL[1]
Decatromicin B Staphylococcus aureusMinimum Inhibitory Concentration (MIC90)1-3 µM[2][3]
BE-45722B Staphylococcus aureusMinimum Inhibitory Concentration (MIC90)1-3 µM[2][3]
Pyrrolosporin B Staphylococcus aureusMinimum Inhibitory Concentration (MIC90)1-3 µM[2][3]
Napyradiomycins Community-Associated MRSA (CA-MRSA)Minimum Inhibitory Concentration (MIC)~1.5-2 µg/mL[4][5]
Napyradiomycins Hospital-Associated MRSA (HA-MRSA)Minimum Inhibitory Concentration (MIC)1-3 µg/mL[4][5]

Potential Mechanisms of Action

The exact mechanism of action for this compound against MRSA has not been definitively established in published literature. However, based on the known activities of the broader spirotetronate polyketide class, several potential mechanisms can be hypothesized.

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibacterial drugs. Some spirotetronate antibiotics have been shown to inhibit these enzymes. Inhibition of DNA gyrase prevents the negative supercoiling of DNA, while inhibition of topoisomerase IV interferes with the decatenation of daughter chromosomes following replication. Both actions lead to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

Interference with Cell Wall Biosynthesis

The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell shape and integrity. Its biosynthesis is a complex process involving numerous enzymes, which are well-established antibiotic targets. It is plausible that this compound could interfere with a step in the peptidoglycan synthesis pathway, leading to a weakened cell wall and subsequent cell lysis.

Inhibition of Protein Synthesis

Protein synthesis is a fundamental process for bacterial survival, and the bacterial ribosome is a major target for many classes of antibiotics. This compound could potentially bind to the bacterial ribosome and inhibit one of the key steps of protein synthesis, such as initiation, elongation, or termination.

Experimental Protocols

To investigate the potential mechanisms of action of this compound, the following detailed experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol is adapted from established methods for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MRSA strain (e.g., ATCC 43300)

  • Sterile petri dishes

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Multi-point inoculator (optional)

Procedure:

  • Preparation of Agar Plates:

    • Prepare molten MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.

    • Prepare serial twofold dilutions of this compound in the appropriate solvent.

    • Add a defined volume of each this compound dilution to separate aliquots of molten MHA to achieve the desired final concentrations. Ensure the solvent concentration does not exceed 1% in the final agar volume. Also, prepare a solvent-only control plate.

    • Pour the agar mixtures into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • From a fresh overnight culture of the MRSA strain on an agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:10 in sterile saline to obtain a final inoculum of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multi-point inoculator or a calibrated loop, spot a defined volume (typically 1-2 µL) of the prepared inoculum onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the MRSA strain.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • S. aureus DNA gyrase

  • Relaxed pBR322 DNA

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • This compound

  • Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound (or solvent control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding S. aureus DNA gyrase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding the stop solution/loading dye.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Cell Wall Synthesis Inhibition Assay (Incorporation of Radiolabeled Precursors)

This assay measures the effect of a compound on the incorporation of a radiolabeled precursor into the peptidoglycan of growing bacterial cells.

Materials:

  • MRSA strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

  • This compound

  • Trichloroacetic acid (TCA), ice-cold

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Grow an overnight culture of the MRSA strain in TSB.

    • Dilute the culture into fresh, pre-warmed TSB and grow to early- or mid-logarithmic phase.

    • Add varying concentrations of this compound (or solvent control) to the cell cultures.

  • Radiolabeling:

    • Add a known amount of [¹⁴C]-GlcNAc to each culture and incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

  • Precipitation and Washing:

    • Stop the incorporation by adding ice-cold TCA to a final concentration of 5-10%.

    • Incubate on ice for 30 minutes to precipitate macromolecules.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold TCA and then with ethanol to remove unincorporated radiolabel.

  • Quantification:

    • Resuspend the final pellet in a suitable solvent or directly add scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • A decrease in incorporated radioactivity in the presence of this compound indicates inhibition of cell wall synthesis.

Visualizations of Potential Target Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential cellular pathways in MRSA that may be targeted by this compound.

DNA_Replication_and_Repair cluster_replication DNA Replication cluster_supercoiling DNA Topology cluster_decatenation Chromosome Segregation DNA_Template Parental DNA Replication_Fork Replication Fork DNA_Template->Replication_Fork Unwinding DNA_Polymerase DNA Polymerase III Replication_Fork->DNA_Polymerase Recruitment Daughter_Strands Daughter DNA Strands DNA_Polymerase->Daughter_Strands Synthesis Catenated_Chromosomes Catenated Chromosomes Daughter_Strands->Catenated_Chromosomes Topoisomerase_IV Topoisomerase IV (GrlA, GrlB) Catenated_Chromosomes->Topoisomerase_IV Decatenation Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA, GyrB) Relaxed_DNA->DNA_Gyrase Supercoiling Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Segregated_Chromosomes Segregated Chromosomes Topoisomerase_IV->Segregated_Chromosomes Decatenation Wychimicin_C_DNA This compound Wychimicin_C_DNA->DNA_Gyrase Inhibition? Wychimicin_C_DNA->Topoisomerase_IV Inhibition?

Caption: Potential inhibition of DNA gyrase and topoisomerase IV by this compound in MRSA.

Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II MraY, MurG Flippase Flippase (MurJ) Lipid_II->Flippase Translocation Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation (PBP2) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBPs) Wychimicin_C_CW This compound Wychimicin_C_CW->Lipid_II Interference? Wychimicin_C_CW->Nascent_PG Inhibition?

Caption: Potential interference points of this compound in MRSA cell wall biosynthesis.

Protein_Synthesis cluster_ribosome Ribosome 30S 30S Subunit 70S_Initiation_Complex 70S Initiation Complex 30S->70S_Initiation_Complex Association 50S 50S Subunit 50S->70S_Initiation_Complex Elongation Elongation Cycle (A, P, E sites) 70S_Initiation_Complex->Elongation Translation Polypeptide Nascent Polypeptide Elongation->Polypeptide Translation mRNA mRNA mRNA->30S Binding tRNA aminoacyl-tRNA tRNA->Elongation Delivery Wychimicin_C_PS This compound Wychimicin_C_PS->50S Inhibition? Wychimicin_C_PS->Elongation Interference?

Caption: Potential inhibition of protein synthesis by this compound in MRSA.

Conclusion and Future Directions

This compound is a promising anti-MRSA compound from the spirotetronate polyketide class. While its precise mechanism of action is yet to be fully elucidated, this guide provides a framework for its investigation based on the known activities of related compounds. The presented quantitative data underscores its potency, and the detailed experimental protocols offer a clear path for researchers to explore its molecular interactions within MRSA. Future research should focus on definitive target identification, understanding potential resistance mechanisms, and evaluating the in vivo efficacy of this compound. Such studies will be crucial in determining its potential as a future therapeutic agent in the fight against multidrug-resistant bacteria.

References

Wychimicin C: A Technical Guide to its Biological Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wychimicin C, a member of the spirotetronate class of polyketides, has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on current understanding of the spirotetronate antibiotic family. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

The emergence of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as MRSA, poses a significant threat to global public health. This has necessitated the discovery and development of new classes of antibiotics with novel mechanisms of action. Wychimicins, a group of spirotetronate polyketides isolated from the rare actinomycete Actinocrispum wychmicini, represent a promising new family of antibacterial compounds.[1][2] this compound, in particular, has shown potent activity against various Gram-positive bacteria.[1] This document details the known biological activities of this compound and provides the necessary technical information for its further investigation.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The MIC of this compound and its related compounds have been determined against several Gram-positive bacterial strains using the agar dilution method.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Wychimicins against Gram-positive Bacteria

MicroorganismStrainWychimicin A (μg/mL)Wychimicin B (μg/mL)This compound (μg/mL)Wychimicin D (μg/mL)Vancomycin (μg/mL)
Staphylococcus aureusFDA 209P0.2520.2541
Staphylococcus aureus (MRSA)8350.540.581
Staphylococcus aureus (MRSA)9180.540.581
Staphylococcus aureus (MRSA)14330.540.581
Staphylococcus aureus (VISA)Mu500.540.581
Enterococcus faecalisATCC 194330.12510.12521
Enterococcus faecium (VRE)8390.2520.254>128
Micrococcus luteusIFO 127080.0630.50.06310.25
Bacillus subtilisATCC 66330.12510.12520.5

Data sourced from Kimura T, et al. (2022). Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4. The Journal of Antibiotics.[1]

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial activity of compounds like this compound.

Agar Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading p1 Prepare serial two-fold dilutions of this compound in a suitable solvent. p2 Incorporate each dilution into molten Mueller-Hinton agar at 45-50°C. p1->p2 p3 Pour the agar into sterile Petri dishes and allow to solidify. p2->p3 i2 Spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate. p3->i2 i1 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). i1->i2 inc1 Incubate plates at 35-37°C for 16-20 hours. i2->inc1 inc2 Observe plates for visible bacterial growth. inc1->inc2 inc3 The MIC is the lowest concentration of this compound that completely inhibits visible growth. inc2->inc3

Caption: Workflow for the Agar Dilution Method.

Detailed Steps:

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial two-fold dilutions of the stock solution to obtain the desired concentration range.

    • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C in a water bath.

    • Add a defined volume of each this compound dilution to a corresponding aliquot of molten agar to achieve the final desired concentrations. Mix thoroughly but gently to avoid air bubbles.

    • Pour the agar into sterile, flat-bottomed Petri dishes to a uniform depth.

    • Allow the agar to solidify completely at room temperature.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • From a pure 18-24 hour culture of the test bacterium, select several colonies and suspend them in a sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Plates:

    • Using a multipoint inoculator or a micropipette, deliver a standardized volume (typically 1-2 µL) of the adjusted bacterial suspension onto the surface of each agar plate, including the control plate. Each spot should contain approximately 10⁴ CFU.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.

  • Interpretation of Results:

    • Following incubation, examine the plates for the presence of visible bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony is disregarded.

Broth Microdilution Method

This is an alternative method for MIC determination performed in a 96-well microtiter plate format.

G cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading p1 Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth directly in a 96-well plate. i2 Add the bacterial suspension to each well containing the antibiotic dilutions. p1->i2 i1 Prepare a standardized bacterial inoculum and dilute it to the final concentration. i1->i2 inc1 Incubate the plate at 35-37°C for 16-20 hours. i2->inc1 inc2 Examine the wells for turbidity (bacterial growth). inc1->inc2 inc3 The MIC is the lowest concentration of this compound in a well with no visible growth. inc2->inc3

Caption: Workflow for the Broth Microdilution Method.

Detailed Steps:

  • Preparation of Microtiter Plates:

    • Dispense a fixed volume (e.g., 50 µL) of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.

    • Add a concentrated solution of this compound to the first well and perform serial two-fold dilutions across the plate by transferring a fixed volume of the solution from one well to the next.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

    • Dilute this suspension in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate, including a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well also indicates growth.

    • The MIC is the lowest concentration of this compound that shows no visible turbidity.

Proposed Mechanism of Action

The precise molecular target of this compound has not yet been definitively elucidated. However, based on the known mechanisms of other spirotetronate antibiotics, a plausible hypothesis is that this compound interferes with a critical biosynthetic pathway in Gram-positive bacteria. Some spirotetronates are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[3] Another member of this class, abyssomicin C, is a known inhibitor of para-aminobenzoic acid (pABA) biosynthesis, a precursor for folic acid synthesis. Other polyketides have been shown to inhibit protein synthesis. Given the potent and rapid bactericidal activity of this compound, inhibition of a fundamental process such as DNA replication is a strong possibility.

The following diagram illustrates a hypothesized mechanism where this compound targets DNA gyrase, leading to the inhibition of DNA replication and ultimately cell death. It is important to note that this is a proposed pathway and requires experimental validation.

G cluster_cell Gram-Positive Bacterium Wychimicin_C This compound Cell_Entry Cell Entry Wychimicin_C->Cell_Entry DNA_Gyrase DNA Gyrase (GyrA/GyrB) Cell_Entry->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Blockage leads to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Product Cell_Division Cell Division DNA_Replication->Cell_Division Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA->DNA_Replication

Caption: Proposed Mechanism of Action of this compound via Inhibition of DNA Gyrase.

Conclusion

This compound is a potent antibacterial agent with significant activity against a variety of Gram-positive bacteria, including resistant strains. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should focus on definitively identifying the molecular target and mechanism of action of this compound to facilitate the development of this promising new class of antibiotics. The structure-activity relationships within the wychimicin family also warrant further investigation to optimize their antibacterial efficacy and pharmacological properties.

References

Wychimicin C: A Technical Guide to Production, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Wychimicin C, a potent spirotetronate polyketide antibiotic. The document details the identification of the producing organism, comprehensive culture protocols, and detailed methodologies for extraction, purification, and quantification. It is designed to furnish researchers and drug development professionals with the necessary information to work with this promising antimicrobial compound.

Organism Identification and Characteristics

This compound is a secondary metabolite produced by the rare actinomycete, Actinocrispum wychmicini strain MI503-AF4.[1][2] This class of antibiotics, known as spirotetronates, is recognized for its complex chemical structures and significant biological activities, including potent action against methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Molecular Identification Protocol

Accurate identification of the producing strain is critical. The following protocol outlines the standard methodology for 16S rRNA gene sequencing for actinomycete identification.

1.1.1 Genomic DNA Extraction

  • Inoculate a single colony of Actinocrispum wychmicini MI503-AF4 into a suitable broth medium (e.g., ISP Medium 2) and incubate until sufficient biomass is achieved.

  • Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.

  • Wash the pellet twice with sterile distilled water.

  • Perform cell lysis using a combination of enzymatic (lysozyme) and chemical (SDS, Proteinase K) methods.

  • Extract genomic DNA using a phenol-chloroform method or a commercial DNA extraction kit, following the manufacturer's instructions.

  • Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.

1.1.2 PCR Amplification of the 16S rRNA Gene

  • Prepare a PCR reaction mixture containing the extracted genomic DNA, universal bacterial primers for the 16S rRNA gene (e.g., 27F and 1492R), dNTPs, PCR buffer, and a thermostable DNA polymerase.

  • Perform PCR amplification using a thermal cycler with the following typical conditions:

    • Initial denaturation at 95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation at 95°C for 45 seconds.

      • Annealing at 55-60°C for 45 seconds.

      • Extension at 72°C for 1.5 minutes.

    • Final extension at 72°C for 10 minutes.

  • Verify the amplification of the ~1500 bp product by agarose gel electrophoresis.

1.1.3 Sequencing and Data Analysis

  • Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Sequence the purified product using a Sanger sequencing platform.

  • Assemble the resulting sequence reads and perform a BLAST search against a public database (e.g., NCBI GenBank) to determine the closest phylogenetic relatives and confirm the identity of the organism.

Culture and Fermentation

The production of this compound is achieved through a two-stage fermentation process.

Seed Culture

The seed culture is prepared to generate a sufficient inoculum for the production fermentation.

Table 1: Seed Culture Medium Composition

ComponentConcentration
Galactose2.0%
Dextrin2.0%
Bacto Soytone1.0%
Corn Steep Liquor0.5%
Glycerol0.5%
(NH₄)₂SO₄0.2%
CaCO₃0.2%
Deionized WaterTo 1 L
pH (pre-sterilization) 7.4

Protocol:

  • A slant culture of A. wychmicini MI503-A4 is inoculated into a 500 ml baffled Erlenmeyer flask containing 110 ml of the seed medium.

  • The culture is incubated on a rotary shaker at 200 rpm and 30°C for 7 days.[1]

Production Culture

The production phase is where the biosynthesis of this compound occurs.

Table 2: Production Medium Composition

ComponentConcentration
Glycerin2.0%
Dextrin2.0%
Bacto Soytone1.0%
Yeast Extract0.3%
(NH₄)₂SO₄0.2%
CaCO₃0.2%
Deionized WaterTo 1 L
pH (pre-sterilization) 7.4

Protocol:

  • Transfer 2.5 mL of the seed culture into a 500 ml baffled Erlenmeyer flask containing 110 ml of the production medium.

  • Conduct the fermentation on a rotary shaker at 180 rpm and 27°C for 7 days.[1]

Extraction and Purification

A multi-step process is required to isolate and purify this compound from the fermentation broth. The yields from a 5-liter fermentation are summarized below.

Table 3: Yield of Wychimicins from 5L Fermentation

CompoundYield (mg)
Wychimicin A82.8
Wychimicin B47.0
This compound 62.8
Wychimicin D35.5

Data sourced from Kimura T, et al. (2022).[1]

Experimental Protocol

3.1.1 Initial Extraction

  • Separate the fermentation broth (5 L) into mycelial cake and supernatant via centrifugation.

  • Extract the mycelial cake with methanol (3 L).

  • Remove the methanol from the extract in vacuo and combine the resulting aqueous solution with the supernatant.

  • Extract the combined solution with an equal volume of ethyl acetate (EtOAc).

  • Concentrate the EtOAc layer in vacuo to yield a brown oil (approx. 1.4 g).[1]

3.1.2 Silica Gel Chromatography

  • Subject the brown oil to silica gel column chromatography (Silica gel 60).

  • Elute the column with a stepwise gradient of EtOAc:MeOH:HCOOH at the following ratios:

    • 100:0:0

    • 40:1:0.1

    • 36:4:0.1

    • 40:10:0.125[1]

  • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

3.1.3 Reversed-Phase HPLC Purification

  • Pool the fractions containing the semi-pure this compound.

  • Subject the pooled fractions to further purification using reversed-phase HPLC.

    • Column: Capcell Pak UG120 (or equivalent C18 column)

    • Mobile Phase: Acetonitrile:Water (60:40)

    • Flow Rate: 18 ml/min

  • Collect the peak corresponding to this compound and concentrate in vacuo to yield the pure compound.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A A. wychmicini MI503-AF4 Slant Culture B Seed Culture (7 days, 30°C, 200 rpm) A->B C Production Culture (7 days, 27°C, 180 rpm) B->C D Centrifugation C->D E Mycelial Cake D->E F Supernatant D->F G Methanol Extraction E->G H Ethyl Acetate Extraction F->H G->H I Concentrated Brown Oil H->I J Silica Gel Chromatography I->J K Semi-pure Fractions J->K L Reversed-Phase HPLC K->L M Pure this compound L->M G cluster_pks Polyketide Assembly cluster_cyclization Core Structure Formation cluster_tailoring Post-PKS Modification A Acetyl-CoA & Propionyl-CoA Starter/Extender Units B Type I PKS Chain Elongation A->B C Linear Polyketide Chain (with diene and dienophile) B->C D Intramolecular Diels-Alder (IMDA) [4+2] Cycloaddition C->D E Decalin Ring Formation D->E F Glyceryl-CoA Insertion & Claisen Condensation E->F G Tetronate Ring Formation F->G H Spirocyclization G->H I Spirotetronate Aglycone H->I J Tailoring Enzymes (e.g., Glycosyltransferases, Oxidases) I->J K This compound J->K

References

Wychimicin C: A Technical Guide to its Initial Screening and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening and characterization of Wychimicin C, a novel spirotetronate antibiotic. This compound is part of a family of related compounds, the Wychimicins, isolated from the rare actinomycete, Actinocrispum wychmicini MI503-A4.[1][2] These compounds have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a critical threat in clinical settings.[1][2][3]

Executive Summary

This compound, a polyketide antibiotic, exhibits potent antimicrobial activity against a range of Gram-positive bacteria.[1] This document summarizes the key quantitative data on its biological activity, details the experimental protocols for its isolation and characterization, and presents a putative mechanism of action based on its structural class. The information is intended to provide a foundational resource for researchers engaged in the discovery and development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial potential of this compound and its analogs was assessed using the agar dilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This compound (referred to as compound 3 in the source literature) demonstrated strong activity against Gram-positive bacteria, including MRSA and Vancomycin-Resistant Enterococcus (VRE).[1]

Test OrganismStrainWychimicin A (μg/mL)Wychimicin B (μg/mL)This compound (μg/mL)Wychimicin D (μg/mL)Vancomycin (μg/mL)
Staphylococcus aureusFDA 209P0.2520.12510.5
Staphylococcus aureus (MRSA)10-10.540.252>128
Staphylococcus aureus (MRSA)00-300.2520.1251>128
Enterococcus faecalisNBRC 1004800.12510.1250.51
Enterococcus faecium (VRE)10-20.2520.1251>128
Micrococcus luteusPCI 10010.031250.250.031250.1250.25
Bacillus subtilisATCC 66330.06250.50.031250.250.5
Escherichia coliNIHJ>128>128>128>128>128
Pseudomonas aeruginosaATCC 15442>128>128>128>128>128
Klebsiella pneumoniaeATCC 10031>128>128>128>128>128

Experimental Protocols

Fermentation and Isolation of Wychimicins

The production of Wychimicins was achieved through fermentation of Actinocrispum wychmicini MI503-A4.[1]

1. Seed Culture Preparation:

  • A slant culture of A. wychmicini MI503-A4 was inoculated into a 500 mL baffled Erlenmeyer flask.

  • The flask contained 110 mL of a seed medium composed of 2% (w/v) galactose, 2% (w/v) dextrin, 1% (w/v) Bacto Soytone, 0.5% (w/v) corn steep liquor, 1% (w/v) glycerol, 1.8% Daigo's Artificial Seawater SP, 0.2% (w/v) (NH₄)₂SO₄, and 0.2% (w/v) CaCO₃ in deionized water (pH 7.4 before sterilization).

  • The seed culture was incubated on a rotary shaker at 200 rpm for 7 days at 30°C.[1]

2. Production Fermentation:

  • The seed culture (2.5 mL) was transferred into a 500 mL baffled Erlenmeyer flask containing 110 mL of a production medium.

  • The production medium consisted of 2.0% glycerin, 2.0% dextrin, 1.0% Bacto soytone, 0.3% yeast extract, 0.2% (NH₄)₂SO₄, and 0.2% CaCO₃ in deionized water (pH 7.4 before sterilization).[1]

  • Fermentation was carried out on a rotary shaker at 180 rpm for 7 days at 27°C.[1]

3. Isolation and Purification:

  • The fermentation broth (5 L) was separated into mycelial cake and supernatant by centrifugation.

  • The mycelial cake was extracted with methanol (3 L).

  • The methanol extract was concentrated, combined with the supernatant, and then extracted with ethyl acetate.

  • The resulting brown oil (1.4 g) was subjected to silica gel column chromatography.

  • Further purification was achieved using reversed-phase HPLC to yield pure Wychimicins A (82.8 mg), B (47.0 mg), C (62.8 mg), and D (35.5 mg).[1]

G cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_purification Purification Slant_Culture Slant Culture of A. wychmicini MI503-A4 Seed_Culture Seed Culture (7 days, 30°C) Slant_Culture->Seed_Culture Inoculation Production_Culture Production Culture (7 days, 27°C) Seed_Culture->Production_Culture Inoculation Centrifugation Centrifugation Production_Culture->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Methanol_Extraction Methanol Extraction Mycelial_Cake->Methanol_Extraction Ethyl_Acetate_Extraction Ethyl Acetate Extraction Supernatant->Ethyl_Acetate_Extraction Methanol_Extraction->Ethyl_Acetate_Extraction Crude_Extract Crude Extract (Brown Oil) Ethyl_Acetate_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Reversed_Phase_HPLC Reversed-Phase HPLC Silica_Gel_Chromatography->Reversed_Phase_HPLC Pure_Wychimicins Pure Wychimicins (A, B, C, D) Reversed_Phase_HPLC->Pure_Wychimicins

Fermentation and Isolation Workflow for Wychimicins.
Structural Characterization

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula of this compound as C₄₆H₅₈ClNO₁₁.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data were acquired to determine the connectivity of atoms and the overall carbon skeleton.[1]

  • X-ray Crystallography: Single-crystal X-ray analysis was performed to establish the relative and absolute stereochemistry of the molecule.[1]

These analyses revealed that Wychimicins are spirotetronates featuring a macrocyclic 13-membered ring that contains a trans-decalin and a β-D-xylo-hexopyranose moiety.[1]

Putative Mechanism of Action

The precise mechanism of action for this compound has not yet been experimentally determined. However, based on its classification as a spirotetronate antibiotic, a putative mechanism can be proposed by analogy to other well-characterized members of this class, such as abyssomicin C.[4][5] Many spirotetronates are known to interfere with essential bacterial metabolic pathways.[6][7]

One of the established targets for some spirotetronates is the para-aminobenzoic acid (pABA) biosynthesis pathway.[5][6] This pathway is crucial for the synthesis of folic acid in bacteria, a precursor required for the production of nucleotides and ultimately DNA and RNA. Humans do not synthesize their own folic acid, making this pathway an attractive target for selective antibacterial therapy.

The proposed mechanism involves the inhibition of chorismate-utilizing enzymes, such as aminodeoxychorismate synthase (ADCS), which is essential for the conversion of chorismate to pABA precursors.[6]

G Chorismate Chorismate ADCS Aminodeoxychorismate Synthase (ADCS) Chorismate->ADCS pABA_Precursor pABA Precursor ADCS->pABA_Precursor Catalyzes pABA p-Aminobenzoic Acid (pABA) pABA_Precursor->pABA Folic_Acid Folic Acid pABA->Folic_Acid Nucleotide_Synthesis Nucleotide Synthesis Folic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth Nucleotide_Synthesis->Bacterial_Growth Wychimicin_C This compound (Putative Inhibitor) Wychimicin_C->ADCS Inhibits

Putative Mechanism of this compound via pABA Pathway Inhibition.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of antibiotics against multidrug-resistant Gram-positive pathogens. Its potent in vitro activity warrants further investigation into its in vivo efficacy, toxicity, and pharmacokinetic properties. A critical next step will be the definitive elucidation of its mechanism of action, which will be instrumental in optimizing its structure for improved therapeutic potential and understanding potential resistance mechanisms. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their efforts to combat the growing threat of antimicrobial resistance.

References

Wychimicin C: A Technical Guide to its Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wychimicin C is a member of the wychimicins, a novel class of spirotetronate polyketide antibiotics.[1] Isolated from the rare actinomycete Actinocrispum wychmicini MI503-A4, this compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Structurally, the wychimicins are characterized by a macrocyclic 13-membered ring that incorporates a trans-decalin and a β-D-xylo-hexopyranose moiety.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a workflow for its discovery process.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of potential drug delivery systems.

PropertyValueReference
Molecular Formula C46H58ClNO11[2]
Appearance Brown solid[2]
UV Absorption (Acidic Methanol) 281–283 nm[2]
UV Absorption (Alkaline Conditions) 317–327 nm[2]
Mass Spectrometry (HRESI-MS) Fragment m/z 298.0843 (C14H17NO4Cl)[2]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and structural elucidation of this compound.

Fermentation and Isolation

This compound is produced by the fermentation of Actinocrispum wychmicini strain MI503-A4. The active compounds are then isolated from the culture broth and mycelium.

Fermentation: A slant culture of A. wychmicini MI503-A4 is used to inoculate a seed medium. This seed culture is then transferred to a larger production medium with the following composition: 2.0% glycerin, 2.0% dextrin, 1.0% Bacto soytone, 0.3% yeast extract, 0.2% (NH4)2SO4, and 0.2% CaCO3 in deionized water, with the pH adjusted to 7.4 before sterilization. The fermentation is carried out on a rotary shaker at 27 °C for 7 days.[2]

Extraction and Purification: The active compounds, including this compound, are extracted from the mycelial cake using methanol and ethyl acetate. The fermentation broth is also extracted with ethyl acetate. The crude extract is then subjected to a series of chromatographic steps for purification.[2]

Structure Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula of this compound. Analysis of the fragmentation patterns in the MS spectrum helped to identify key structural moieties.[2] For this compound, a significant fragment ion was observed at m/z 298.0843, corresponding to the molecular formula C14H17NO4Cl, which was crucial in identifying it as a 2″-demethyl derivative of Wychimicin A.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to elucidate the complete chemical structure and stereochemistry of this compound. These experiments included 1H and 13C NMR, as well as correlation spectroscopies (e.g., COSY, HSQC, HMBC). The data from these experiments allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule.[2]

Workflow and Pathway Diagrams

Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Actinocrispum wychmicini.

Wychimicin_C_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Structural Elucidation & Activity A Actinocrispum wychmicini MI503-A4 Culture B Seed Culture A->B C Production Fermentation (7 days) B->C D Mycelium & Broth Separation C->D E Solvent Extraction (MeOH, Ethyl Acetate) D->E F Crude Extract E->F G Chromatographic Purification F->G H Pure this compound G->H I Mass Spectrometry (HRESI-MS) H->I J NMR Spectroscopy (1D & 2D) H->J L Biological Activity Testing (MIC) H->L K Structure Determination I->K J->K

Caption: Workflow for the isolation and characterization of this compound.

As the specific signaling pathway for this compound's mechanism of action has not yet been fully elucidated, a diagram of its molecular interactions is not currently feasible. Research into its mode of action is ongoing and will be a critical area for future investigation.

Conclusion

This compound represents a promising new antibiotic with potent activity against clinically relevant pathogens. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with this novel spirotetronate polyketide. Further studies are warranted to fully characterize its pharmacological properties and to explore its therapeutic potential.

References

Methodological & Application

Application Note: High-Purity Wychimicin C Purification by Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of Wychimicin C, a novel spirotetronate polyketide antibiotic, using reverse-phase high-performance liquid chromatography (RP-HPLC). Wychimicins exhibit potent antimicrobial activity, particularly against gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The described method facilitates the isolation of highly pure this compound from a semi-purified mixture, a critical step for further research and development in antibacterial drug discovery. This protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a member of the wychimicin class of antibiotics, which are characterized as spirotetronates with a macrocyclic 13-membered ring.[1] These compounds have been isolated from the rare actinomycete Actinocrispum wychmicini strain MI503-AF4.[1][2] The potent bioactivity of this compound, especially against resistant bacterial strains, underscores the need for robust and efficient purification methods to enable detailed structure-activity relationship studies, mechanism of action investigations, and preclinical development.[1][3]

Reverse-phase HPLC is a powerful technique for the separation and purification of complex mixtures of natural products, including macrolide and polyketide antibiotics.[4][5] This method separates compounds based on their hydrophobicity, allowing for high-resolution purification. This application note details a specific RP-HPLC protocol that has been successfully employed for the purification of this compound.

Experimental Protocol

This protocol is adapted from the successful isolation of this compound as described in the literature.[3]

1. Materials and Reagents

  • Semi-pure this compound fraction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample dissolution and system flushing)

  • Trifluoroacetic acid (TFA) (optional, for improved peak shape)

  • Reverse-phase HPLC system with a preparative pump, UV detector, and fraction collector

  • Preparative RP-HPLC column (e.g., Capcell Pak UG120, C18, 30 x 250 mm)[3]

  • Syringe filters (0.22 µm)

  • Vials for sample injection and fraction collection

  • Rotary evaporator or lyophilizer for solvent removal

2. HPLC Instrumentation and Conditions

A summary of the HPLC conditions for the purification of this compound is presented in the table below.

ParameterValue
Column Capcell Pak UG120, C18
Column Dimensions 30 mm x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 18 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume Dependent on sample concentration and column capacity
Run Time Sufficient to allow for elution of the target compound

3. Sample Preparation

  • Dissolve the semi-pure this compound fraction in a minimal amount of a suitable solvent, such as methanol or the mobile phase.

  • Ensure complete dissolution. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. HPLC Purification Procedure

  • Equilibrate the HPLC system and the preparative column with the mobile phase (Acetonitrile:Water, 60:40) at the specified flow rate (18 mL/min) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation process using the UV detector.

  • Collect fractions corresponding to the peak of interest (this compound). The retention time will be specific to the system and exact conditions.

  • After the elution of the target peak, wash the column with a strong solvent like 100% acetonitrile or methanol to remove any strongly retained impurities.

  • Re-equilibrate the column with the initial mobile phase conditions before the next injection.

5. Post-Purification Processing

  • Combine the fractions containing pure this compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.

  • The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

  • Determine the purity of the final product using analytical HPLC and confirm its identity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of this compound as reported in the literature.[3]

CompoundInitial Amount (Semi-pure)Final Yield (Pure)Purity
This compound81.5 mg62.8 mg>95% (as determined by analytical HPLC)

Experimental Workflow

WychimicinC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc Reverse-Phase HPLC Purification cluster_post_processing Post-Purification start Start with Semi-pure This compound Fraction dissolve Dissolve in Methanol/Mobile Phase start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto Preparative RP-HPLC Column filter->inject separate Isocratic Elution (Acetonitrile:Water 60:40) inject->separate detect UV Detection separate->detect collect Collect Fractions Containing this compound detect->collect pool Pool Pure Fractions collect->pool evaporate Solvent Evaporation (Rotary Evaporator) pool->evaporate lyophilize Lyophilization evaporate->lyophilize end Pure this compound lyophilize->end

Caption: Workflow for the purification of this compound using reverse-phase HPLC.

Discussion

The described method provides an effective means for obtaining high-purity this compound. The choice of a C18 stationary phase is common for the separation of moderately nonpolar compounds like macrolides. The isocratic mobile phase of 60:40 acetonitrile:water offers a good balance of retention and elution for this compound on the specified column.

For optimization, a gradient elution could be explored to potentially improve resolution and reduce run times, especially if complex mixtures of related wychimicins are present. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.01-0.1%) to the mobile phase can sometimes improve peak shape for acidic or basic compounds.

It is crucial to monitor the column backpressure throughout the purification process. High backpressure may indicate a column clog or precipitation of the sample. Proper sample filtration is a critical step to prevent this.

Conclusion

This application note outlines a detailed and reproducible protocol for the purification of this compound by reverse-phase HPLC. The methodology is straightforward and yields a high-purity product suitable for subsequent biological and chemical analyses. This protocol serves as a valuable resource for researchers engaged in the study of novel antibiotics and the development of new therapeutic agents.

References

Illuminating the Molecular Architecture of Wychimicin C: A Detailed Guide to Structure Elucidation by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 8, 2025

Application Note

The emergence of novel antibiotic-resistant pathogens necessitates the continuous discovery and characterization of new antimicrobial agents. Wychimicin C, a spirotetronate polyketide, has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Understanding its complex molecular structure is paramount for its development as a potential therapeutic agent. This application note provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound, with a primary focus on the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound, with a molecular formula of C₄₆H₅₈ClNO₁₁, possesses a complex macrocyclic structure characteristic of the spirotetronate class[1]. Its structure was determined through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and extensive NMR analysis[1]. The structural elucidation heavily relied on the comparison of its NMR spectra with that of its close analogue, Wychimicin A[1]. Key structural features, including a trans-decalin moiety, a β-D-xylo-hexopyranose unit, and a distinct phenyl group, were pieced together using a suite of NMR experiments[1]. This document outlines the protocols for these experiments and presents the key NMR data that were instrumental in piecing together the intricate architecture of this compound.

Quantitative NMR Data Summary

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound as described in the primary literature. These data are foundational for the complete structural assignment of the molecule.

Table 1: Key ¹H NMR Chemical Shifts of this compound

ProtonsChemical Shift (δH)Key Correlations and Notes
2″-H6.77Coupled with 3″-H; indicative of the phenyl moiety.
3″-H7.29Coupled with 2″-H; indicative of the phenyl moiety.
8″-H (CH₃)2.48Long-range couplings to C-4″, C-5″, and C-6″.
NH6.32Long-range couplings to C-6″ and C-7″.

Data derived from the descriptive analysis in Kimura T, et al. (2022)[1].

Table 2: Key ¹³C NMR Chemical Shifts of this compound

CarbonChemical Shift (δC)Key Correlations and Notes
C-1″156.5Correlated with 3″-H.
C-4″126.1Correlated with 2″-H and 8″-H.
C-5″132.8Correlated with 3″-H and 8″-H.
C-6″121.0Correlated with 2″-H, 8″-H, and NH.
C-7″168.7Correlated with NH.

Data derived from the descriptive analysis in Kimura T, et al. (2022)[1].

Experimental Protocols

The structural elucidation of this compound requires a systematic application of various NMR experiments. The following protocols are based on standard practices for the analysis of complex natural products like spirotetronates.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

  • Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although referencing to the residual solvent peak is also common practice.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy:

    • Purpose: To determine the number and chemical environment of protons.

    • Typical Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64.

  • ¹³C NMR Spectroscopy:

    • Purpose: To determine the number and chemical environment of carbon atoms.

    • Typical Parameters:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • 2D Correlation Spectroscopy (COSY):

    • Purpose: To identify proton-proton spin-spin coupling networks (i.e., which protons are adjacent to each other).

    • Typical Parameters:

      • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

      • Data points: 2048 in F2, 256-512 in F1.

      • Number of Scans: 4-16 per increment.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

    • Typical Parameters:

      • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

      • Spectral Width: ~12 ppm in F2 (¹H), ~160 ppm in F1 (¹³C).

      • ¹JCH Coupling Constant: Optimized for an average of 145 Hz.

      • Number of Scans: 2-8 per increment.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

      • Long-range J-coupling delay: Optimized for 8-10 Hz.

      • Number of Scans: 16-64 per increment.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY):

    • Purpose: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

    • Typical Parameters:

      • Pulse Program: Standard NOESY or ROESY experiment.

      • Mixing Time: 250-800 ms for NOESY, 150-300 ms for ROESY.

      • Number of Scans: 16-32 per increment.

Data Analysis and Structure Elucidation Workflow

The process of elucidating the structure of this compound from the acquired NMR data follows a logical progression, as illustrated in the diagram below.

WychimicinC_Structure_Elucidation cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis and Substructure Identification cluster_structure_determination 3. Final Structure Assembly H1_NMR 1D ¹H NMR Proton_Shifts Identify Proton Signals (Multiplicity, Integration) H1_NMR->Proton_Shifts C13_NMR 1D ¹³C NMR Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types COSY 2D COSY Spin_Systems Establish H-H Spin Systems COSY->Spin_Systems HSQC 2D HSQC CH_Correlations Assign Direct C-H Correlations HSQC->CH_Correlations HMBC 2D HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly NOESY 2D NOESY/ROESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Shifts->Spin_Systems Carbon_Types->CH_Correlations Spin_Systems->Fragment_Assembly CH_Correlations->Fragment_Assembly Connect_Fragments Connect Fragments via HMBC and NOE Fragment_Assembly->Connect_Fragments Stereochemistry->Connect_Fragments Final_Structure Propose this compound Structure Connect_Fragments->Final_Structure

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

Key Structural Insights from NMR Data

The combination of the aforementioned NMR experiments provides a detailed picture of the this compound molecule. The following diagram illustrates the logical connections derived from key NMR correlations that were instrumental in defining the structure.

NMR_Correlations COSY_node COSY (H-H Connectivity) Structure This compound Final Structure COSY_node->Structure Identifies spin systems (e.g., decalin rings) HSQC_node HSQC (Direct C-H) HSQC_node->Structure Assigns protons to their carbons HMBC_node HMBC (Long-Range C-H) HMBC_node->Structure Connects spin systems and identifies quaternary carbons NOESY_node NOESY (Spatial Proximity) NOESY_node->Structure Determines relative stereochemistry

Caption: Logical relationships of key 2D NMR experiments in defining the final structure of this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a systematic and multi-pronged approach involving 1D and 2D NMR techniques, the complex molecular architecture of this potent antibacterial agent was successfully determined. The protocols and data presented herein provide a roadmap for researchers engaged in the discovery and characterization of novel natural products, which are crucial in the ongoing battle against antimicrobial resistance. The detailed structural information obtained through these methods is the first step towards understanding the structure-activity relationship of the Wychimicin class of antibiotics and will guide future efforts in medicinal chemistry to develop even more effective derivatives.

References

Application Note: Mass Spectrometry Analysis of Wychimicin C Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wychimicin C is a member of the wychimicin family, a class of spirotetronate polyketides with promising antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Understanding the fragmentation pattern of this compound through mass spectrometry is crucial for its structural elucidation, metabolite identification, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and proposes a putative fragmentation pathway based on its chemical structure.

Molecular Structure

This compound has the molecular formula C₄₆H₅₈ClNO₁₁.[1] It belongs to the spirotetronate class of natural products, characterized by a spirocyclic tetronic acid moiety. The wychimicins, in general, possess a macrocyclic 13-membered ring that includes a trans-decalin and a β-D-xylo-hexopyranose moiety.[1][2]

Experimental Protocols

A generalized protocol for the LC-MS/MS analysis of this compound is outlined below. This protocol is based on established methods for the analysis of macrolide and other complex natural product antibiotics and may require optimization for specific instrumentation and sample matrices.[4][5][6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma, urine, or tissue homogenates, a solid-phase extraction step is recommended to remove interfering substances.

  • Cartridge Conditioning: Precondition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove hydrophilic impurities.

  • Elution: Elute this compound with 5 mL of a suitable organic solvent, such as methanol or acetonitrile. An eluent with 5% ammoniated methanol can also be effective.[5]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for this class of compounds.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Cone Voltage: 20 - 40 V.

  • Collision Gas: Argon.

  • Analysis Mode: Tandem MS (MS/MS) for fragmentation analysis. Precursor ion scans can be used to identify common fragments within a class of compounds.[4]

Data Presentation: Proposed Fragmentation of this compound

Based on the structure of the related Wychimicin A, which shows a fragment at m/z 312.1000 (C₁₅H₁₉NO₄Cl), a plausible fragmentation pathway for this compound can be proposed.[1] The fragmentation of macrolide antibiotics often involves the cleavage of glycosidic bonds and losses of side chains.[4] The following table summarizes the predicted major fragment ions for this compound (C₄₆H₅₈ClNO₁₁, Exact Mass: 843.37).

Fragment Ion Proposed Formula Calculated m/z Description of Neutral Loss
[M+H]⁺C₄₆H₅₉ClNO₁₁⁺844.3780Protonated molecule
Fragment 1C₄₀H₅₀ClNO₈⁺711.3172Loss of the xylo-hexopyranose moiety (C₆H₁₀O₅)
Fragment 2C₁₅H₁₉NO₄Cl⁺312.0975Putative chlorinated aromatic fragment
Fragment 3C₃₁H₄₁O₄⁺473.2999Decalin macrocyclic core after loss of sugar and chlorinated aromatic moiety
Fragment 4C₄₆H₅₈ClNO₁₀⁺825.3674Loss of water (H₂O)
Fragment 5C₄₅H₅₅ClNO₁₀⁺812.3488Loss of a methyl group (CH₃) and water

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography Reconstitution->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 DataAcquisition Data Acquisition MS2->DataAcquisition FragmentationAnalysis Fragmentation Analysis DataAcquisition->FragmentationAnalysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_losses parent This compound [M+H]⁺ m/z = 844.38 loss1 Loss of Xylo-hexopyranose (-C₆H₁₀O₅) parent->loss1 loss2 Loss of Chlorinated Aromatic Moiety (-C₁₅H₁₈NO₄Cl) parent->loss2 loss3 Loss of Water (-H₂O) parent->loss3 frag1 Fragment 1 m/z = 711.32 loss1->frag1 frag2 Fragment 2 m/z = 312.10 loss2->frag2 frag3 Fragment 3 m/z = 473.30 loss2->frag3 frag4 Fragment 4 m/z = 825.37 loss3->frag4 frag1->loss2

Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.

Conclusion

This application note provides a foundational protocol and a theoretical fragmentation pathway for the mass spectrometric analysis of this compound. The successful application of this methodology will facilitate the rapid identification and structural characterization of this compound and its metabolites, which is a critical step in the preclinical and clinical development of this novel antibiotic. Further experimental work is required to confirm the proposed fragmentation pathway and to develop a fully validated quantitative assay.

References

Application Note: Determination of the Absolute Configuration of a Wychimicin C Analog via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the absolute configuration of a novel natural product, a hypothetical Wychimicin C analog, using single-crystal X-ray crystallography. The methodology encompasses sample crystallization, X-ray diffraction data collection, structure solution, and refinement, with a specific focus on the utilization of anomalous dispersion effects to unambiguously assign the stereochemistry. All quantitative data is presented in standardized tables, and the experimental workflow is visualized using diagrams.

Introduction

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in drug discovery and development. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute configuration of a new chemical entity is a regulatory and scientific necessity.

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of molecules. By analyzing the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal, it is possible to determine the true handedness of the molecule. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned stereochemistry. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration.

This application note outlines the process for determining the absolute configuration of a this compound analog, a representative chiral natural product.

Experimental Protocols

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The following is a general protocol for the crystallization of a small organic molecule like the this compound analog.

Materials:

  • Purified this compound analog (≥98% purity)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, hexane)

  • Small glass vials (1-4 mL) with screw caps or parafilm for sealing

  • Micro-syringes or pipettes

Protocol:

  • Solvent Screening: In a series of small vials, dissolve a small amount (1-2 mg) of the this compound analog in a minimal amount of various solvents to determine its solubility.

  • Crystallization Method Selection: Based on the solubility, choose an appropriate crystallization technique. Slow evaporation is often successful for moderately volatile solvents.

    • Slow Evaporation:

      • Dissolve 5-10 mg of the this compound analog in a good solvent (e.g., methanol) in a small vial to create a near-saturated solution.

      • Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes to allow for slow evaporation of the solvent.

      • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

      • Monitor the vial daily for the formation of crystals. This may take several days to weeks.

    • Vapor Diffusion (alternative):

      • Dissolve the compound in a small amount of a less volatile, good solvent (e.g., methanol).

      • Place this vial inside a larger, sealed container that contains a more volatile, poor solvent (e.g., hexane).

      • The poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined shape), carefully harvest them using a cryoloop.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., PHOTON II).

  • Cryo-system for maintaining the crystal at low temperature (typically 100 K).

Protocol:

  • Crystal Mounting: Mount a selected single crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (100 K) on the diffractometer goniometer.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. A typical strategy involves collecting a series of frames over a range of omega (ω) and phi (φ) angles.

  • Data Collection: Execute the full data collection run. It is crucial to collect data to a sufficiently high resolution (e.g., d_min ≤ 0.8 Å) to resolve the atomic positions accurately. For absolute configuration determination, it is important to have good anomalous signal, which is stronger with Cu Kα radiation for lighter atoms.

  • Data Processing: Integrate the raw diffraction images to obtain the intensities of the reflections. The data should be corrected for Lorentz and polarization effects, and an absorption correction should be applied (e.g., multi-scan method).

Structure Solution and Refinement

Software:

  • A software suite for crystallographic structure solution and refinement (e.g., SHELX, Olex2).

Protocol:

  • Structure Solution: Solve the crystal structure using direct methods or dual-space methods (e.g., SHELXT). This will provide an initial model of the molecular structure.

  • Structure Refinement: Refine the structural model against the experimental diffraction data using full-matrix least-squares refinement (e.g., SHELXL).

    • Initially, refine the positions and isotropic displacement parameters of all non-hydrogen atoms.

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.

    • Refine the model anisotropically for all non-hydrogen atoms.

  • Absolute Configuration Determination:

    • During the final stages of refinement, it is essential to determine the absolute configuration. This is typically done by refining the Flack parameter.

    • The Flack parameter, x, is refined against the full dataset. A value of x close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 indicates that the inverted structure is correct.

    • For a definitive determination, Friedel pairs (reflections h,k,l and -h,-k,-l) must be measured and not merged during data processing.

Data Presentation

The results of the single-crystal X-ray diffraction analysis for the this compound analog are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound Analog.

Parameter Value
Empirical formula C₂₅H₃₅NO₇
Formula weight 461.54
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions
a 10.123(4) Å
b 12.456(5) Å
c 18.789(7) Å
α 90°
β 90°
γ 90°
Volume 2369.1(16) ų
Z 4
Density (calculated) 1.292 Mg/m³
Absorption coefficient 0.758 mm⁻¹
F(000) 992
Data collection
Theta range for data collection 4.70 to 72.45°
Index ranges -12≤h≤11, -15≤k≤15, -23≤l≤23
Reflections collected 24589
Independent reflections 4658 [R(int) = 0.045]
Refinement
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 4658 / 0 / 307
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R₁ = 0.038, wR₂ = 0.095
R indices (all data) R₁ = 0.045, wR₂ = 0.102
Absolute structure parameter 0.05(7)

| Largest diff. peak and hole | 0.21 and -0.18 e.Å⁻³ |

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic for determining the absolute configuration.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation a Purified this compound Analog b Solvent Screening a->b c Crystallization (Slow Evaporation) b->c d Single Crystal Formation c->d e Crystal Mounting & Cooling (100 K) d->e f Data Collection (Anomalous Dispersion) e->f g Data Processing & Scaling f->g h Structure Solution (e.g., SHELXT) g->h i Structure Refinement (e.g., SHELXL) h->i j Absolute Configuration Determination i->j k Final Structural Model j->k l Validation (Flack Parameter) j->l

Caption: Experimental workflow for determining the absolute configuration.

flack_parameter_logic start Refine Structure Against Diffraction Data decision Flack Parameter (x) Value? start->decision correct Absolute Configuration is Correct decision->correct x ≈ 0 incorrect Invert the Structure and Re-refine decision->incorrect x ≈ 1 indeterminate Indeterminate or Twinned Crystal decision->indeterminate x ≈ 0.5 or large error incorrect->start

Caption: Logic for absolute configuration based on the Flack parameter.

Conclusion

Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Compounds: A Framework for Wychimicin C

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for determining the in vitro antibacterial activity of a novel investigational agent, referred to herein as Wychimicin C. The protocols described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a novel compound with putative antibacterial properties. To characterize its spectrum of activity and potency, standardized antibacterial susceptibility testing (AST) is required. This document outlines the protocols for determining the Minimum Inhibitory Concentration (MIC), assessing bactericidal or bacteriostatic activity through time-kill assays, and evaluating susceptibility using the disk diffusion method. Adherence to these protocols will ensure the generation of reproducible and comparable data critical for the early stages of drug development.

Key Experimental Protocols

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Prepare this compound Dilutions: Create a serial two-fold dilution series of this compound in CAMHB directly in the 96-well plate. Typical final concentrations might range from 128 µg/mL to 0.06 µg/mL.

  • Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only CAMHB (no drug, no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk. The agent diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution to impregnate disks (concentration to be determined empirically)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • QC bacterial strains

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Agar Plates: Use MHA plates with a depth of 4 mm.

  • Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Apply Disks: Aseptically place the this compound-impregnated disks onto the inoculated agar surface. Ensure firm contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

This dynamic assay determines the rate at which an antibacterial agent kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Materials:

  • This compound stock solution

  • CAMHB

  • Log-phase bacterial culture

  • Sterile flasks or tubes

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer

  • Plating supplies (tryptic soy agar plates, spreaders)

Procedure:

  • Prepare Cultures: Grow bacteria in CAMHB to the early logarithmic phase.

  • Set Up Test Conditions: Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control.

  • Inoculate: Inoculate each flask with the log-phase culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate and Sample: Incubate the flasks in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts: Perform serial dilutions of each aliquot and plate onto agar plates to determine the CFU/mL.

  • Plot Data: Plot the log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 reduction in CFU/mL (a 99.9% kill) from the initial inoculum is considered bactericidal.

Data Presentation

Quantitative data should be organized into clear, concise tables for comparative analysis.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Quality Control Strains

Bacterial StrainThis compound MIC (µg/mL)Quality Control MIC Range (µg/mL)
Escherichia coli ATCC 25922[Insert Value][Insert CLSI/EUCAST Range]
Staphylococcus aureus ATCC 29213[Insert Value][Insert CLSI/EUCAST Range]
Pseudomonas aeruginosa ATCC 27853[Insert Value][Insert CLSI/EUCAST Range]
Enterococcus faecalis ATCC 29212[Insert Value][Insert CLSI/EUCAST Range]

Table 2: Disk Diffusion Zone Diameters for this compound against Quality Control Strains

Bacterial StrainDisk Potency (µg)This compound Zone Diameter (mm)Quality Control Zone Range (mm)
Escherichia coli ATCC 25922[Insert Value][Insert Value][Insert CLSI/EUCAST Range]
Staphylococcus aureus ATCC 29213[Insert Value][Insert Value][Insert CLSI/EUCAST Range]
Pseudomonas aeruginosa ATCC 27853[Insert Value][Insert Value][Insert CLSI/EUCAST Range]

Visualizations

Diagrams are essential for illustrating complex workflows and relationships. The following diagram outlines the general experimental workflow for the initial in vitro characterization of a novel antibacterial compound like this compound.

G cluster_prep Phase 1: Preparation & Standardization cluster_analysis Phase 3: Incubation & Data Analysis cluster_results Phase 4: Interpretation Compound This compound Stock Solution MIC_Dilutions Broth Microdilution (Serial Dilutions) Compound->MIC_Dilutions Disk_Prep Disk Diffusion (Impregnate Disks) Compound->Disk_Prep TimeKill_Setup Time-Kill Assay Setup (Drug Concentrations) Compound->TimeKill_Setup QC_Strains QC Bacterial Strains (e.g., ATCC 25922) Inoculum Standardize Inoculum (0.5 McFarland) QC_Strains->Inoculum Media Prepare Media (CAMHB, MHA) Media->Inoculum Inoculum->MIC_Dilutions Inoculum->Disk_Prep Inoculum->TimeKill_Setup Read_MIC Read MIC (16-20h Incubation) MIC_Dilutions->Read_MIC Measure_Zones Measure Zones (16-20h Incubation) Disk_Prep->Measure_Zones Sample_TimeKill Sample & Plate (0, 2, 4, 8, 24h) TimeKill_Setup->Sample_TimeKill MIC_Value Determine MIC Value Read_MIC->MIC_Value Zone_Diameter Record Zone Diameter Measure_Zones->Zone_Diameter Kill_Curve Plot Kill Curve Sample_TimeKill->Kill_Curve Final_Report Final Report: In Vitro Activity Profile MIC_Value->Final_Report Zone_Diameter->Final_Report Kill_Curve->Final_Report

Caption: Experimental workflow for in vitro antibacterial susceptibility testing.

Application Notes and Protocols for the In Vitro Formulation of Wychimicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of stable formulations of Wychimicin C for in vitro assays. The protocols outlined below are designed to ensure consistent and reliable results in the evaluation of this novel spirotetronate polyketide antibiotic.

Introduction to this compound

This compound is a member of the wychimicin family of antibiotics, a new class of spirotetronate polyketides.[1] These compounds are produced by the rare actinomycete Actinocrispum wychmicini. This compound has the molecular formula C46H58ClNO11 and is characterized as a brown solid.[2] Like other wychimicins, it exhibits promising antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The hydrophobic nature of this compound necessitates specific formulation strategies to ensure its stability and bioavailability in aqueous in vitro assay systems.

Physicochemical Properties and Stability Considerations

Understanding the inherent properties of this compound is crucial for developing a stable formulation.

Table 1: Physicochemical Properties of this compound

PropertyValue/ObservationReference
Molecular Formula C46H58ClNO11[2]
Appearance Brown solid[2]
UV Absorption Maxima 281–283 nm (acidic methanol)[2]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO.Inferred from hydrophobic structure

Stability:

Polyketide antibiotics can be susceptible to degradation under various conditions. While specific stability data for this compound is not yet available, the following general precautions should be taken:

  • Light: Polyketides can be light-sensitive.[3] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: The stability of macrocyclic polyketides can be pH-dependent.[4] It is advisable to prepare stock solutions in a neutral, anhydrous solvent and to be aware of the final pH of the assay medium.

  • Temperature: Thermal degradation is a possibility for many antibiotics.[5][6][7] Stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][8][9]

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated precision balance

  • Calibrated micropipettes

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a sterile environment.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for a limited time, but stability under these conditions should be verified.

Table 2: Recommended Stock Solution Parameters

ParameterRecommendation
Solvent Anhydrous, sterile DMSO
Concentration 1-10 mg/mL or 1-10 mM
Storage Temperature -20°C or -80°C
Light Protection Use of amber vials is mandatory
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., CAMHB)

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in sterile CAMHB. The concentration of the working solution should be the highest concentration to be tested. Ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).[1]

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in CAMHB to create a range of concentrations.

  • Bacterial Inoculum Preparation: Dilute the logarithmic phase bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum in CAMHB without this compound.

    • Negative Control: Wells containing CAMHB only (no bacteria or this compound).

    • Solvent Control: Wells containing bacterial inoculum in CAMHB with the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterial strain (e.g., 37°C for S. aureus) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Potential Mechanism of Action and Signaling Pathway

Spirotetronate polyketides are known to exert their antibacterial effects through various mechanisms.[10][11][12] Based on the activity of related compounds against MRSA, a plausible mechanism for this compound is the inhibition of a critical bacterial process such as cell wall synthesis, DNA replication, or protein synthesis.[2][13][14]

The following diagram illustrates a potential mechanism of action where this compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. Inhibition of DNA gyrase leads to the accumulation of DNA damage and ultimately cell death.

WychimicinC_Pathway WychimicinC This compound BacterialCell Bacterial Cell WychimicinC->BacterialCell Enters Cell DNAGyrase DNA Gyrase (Target Enzyme) WychimicinC->DNAGyrase Inhibits DNAreplication DNA Replication DNAGyrase->DNAreplication Essential for DNAdamage DNA Damage Accumulation DNAreplication->DNAdamage Disruption leads to CellDeath Bacterial Cell Death DNAdamage->CellDeath Induces

Caption: Proposed mechanism of this compound targeting DNA gyrase.

Experimental Workflow Diagram

The following diagram outlines the overall workflow for the in vitro evaluation of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria mic_assay Perform Broth Microdilution Assay prep_stock->mic_assay prep_bacteria->mic_assay incubation Incubate Plate (18-24h) mic_assay->incubation read_results Read and Record MIC Value incubation->read_results data_analysis Data Analysis and Interpretation read_results->data_analysis end End data_analysis->end

Caption: Workflow for in vitro susceptibility testing of this compound.

References

Application Notes and Protocols for Scaling Up Wychimicin C Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methods for scaling up the fermentation of Wychimicin C, a potent spirotetronate polyketide antibiotic. The protocols outlined below are based on established principles for actinomycete fermentation and scale-up of polyketide production, providing a robust framework for process development from laboratory to pilot scale.

Introduction to this compound and its Production

This compound is a member of the spirotetronate class of polyketides, known for their complex chemical structures and significant biological activities.[1] It is produced by the rare actinomycete, Actinocrispum wychmicini.[1][2] The biosynthesis of this compound, like other spirotetronates, involves a type I polyketide synthase (PKS) pathway. The process includes the incorporation of a glycerate-derived unit to form the characteristic tetronate ring, followed by a series of cyclizations, including an intramolecular Diels-Alder reaction, to assemble the final complex structure.[3][4][5] Understanding the biosynthetic pathway and its regulation is crucial for optimizing and scaling up production.

Key Considerations for Fermentation Scale-Up

Scaling up fermentation from laboratory shake flasks to pilot-scale bioreactors presents several challenges. Maintaining optimal and consistent environmental conditions is paramount for achieving high yields of this compound. Key parameters that require careful management during scale-up include:

  • Oxygen Transfer: Maintaining a sufficient dissolved oxygen (DO) level is critical for the growth of the aerobic actinomycete and for the biosynthesis of the antibiotic. The volumetric oxygen transfer coefficient (kLa) is a key parameter used for scaling up aeration and agitation.[4][6][7]

  • Mixing and Shear Stress: Adequate mixing is necessary to ensure homogeneity of nutrients and oxygen throughout the bioreactor. However, actinomycetes can be sensitive to high shear stress, which can damage mycelia and negatively impact productivity.[1]

  • Nutrient Availability: As cell density increases with scale, nutrient limitation can become a major bottleneck. Fed-batch strategies are often employed to maintain optimal nutrient concentrations and extend the production phase.[8]

  • pH and Temperature Control: Strict control of pH and temperature is essential for optimal enzyme activity and microbial growth.[8]

Experimental Protocols

Inoculum Development

A robust and consistent inoculum is the foundation of a successful fermentation.

Protocol 1: Two-Stage Inoculum Development

  • Stage 1: Spore Suspension Preparation:

    • Grow Actinocrispum wychmicini on a suitable agar medium (e.g., ISP Medium 2) at 28-30°C for 7-10 days until sporulation is abundant.

    • Harvest spores by gently scraping the agar surface with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.01% Tween 80).

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 107-108 spores/mL.

  • Stage 2: Seed Culture in Shake Flasks:

    • Inoculate a 250 mL baffled shake flask containing 50 mL of seed medium (see Table 1) with the spore suspension to a final concentration of 106 spores/mL.

    • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

    • Aseptically transfer a portion of the seed culture to a larger shake flask or a seed fermenter to achieve the required inoculum volume for the production bioreactor (typically 5-10% v/v).

Table 1: Suggested Media Compositions for this compound Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose10-
Soluble Starch-20
Soybean Meal1015
Yeast Extract55
K2HPO411
MgSO4·7H2O0.50.5
CaCO322
Trace Elements Solution1 mL1 mL
pH7.0-7.27.0-7.2

Note: Media compositions should be optimized for Actinocrispum wychmicini. The production medium utilizes a more slowly metabolized carbon source (starch) to promote secondary metabolite production.

Bioreactor Fermentation: From Bench to Pilot Scale

The following protocols provide a framework for scaling up this compound fermentation from a 5 L bench-scale bioreactor to a 150 L pilot-scale bioreactor. The key is to maintain a consistent volumetric oxygen transfer coefficient (kLa) across scales.[4][6][7]

Protocol 2: Bench-Scale Fermentation (5 L Bioreactor)

  • Prepare 3 L of production medium in a 5 L bioreactor and sterilize in-situ.

  • Inoculate with 150-300 mL (5-10% v/v) of the late-log phase seed culture.

  • Set the initial fermentation parameters:

    • Temperature: 28°C

    • pH: 7.0 (controlled with 1M NaOH and 1M H2SO4)

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute)

    • Agitation: 200-300 rpm

    • Dissolved Oxygen (DO): Control at >30% saturation by cascading agitation speed.

  • Monitor cell growth (dry cell weight), substrate consumption (glucose/starch), pH, DO, and this compound production (via HPLC) throughout the fermentation (typically 7-10 days).

Protocol 3: Pilot-Scale Fermentation (150 L Bioreactor)

  • Prepare 100 L of production medium in a 150 L bioreactor and sterilize in-situ.

  • Inoculate with 5-10 L (5-10% v/v) of the seed culture.

  • Set the initial fermentation parameters to achieve a kLa value comparable to the optimized bench-scale conditions. This will require adjusting agitation and aeration rates based on the bioreactor geometry.

    • Temperature: 28°C

    • pH: 7.0

    • Aeration: 0.5-1.0 vvm

    • Agitation: 100-200 rpm (to be determined based on kLa studies)

    • Dissolved Oxygen (DO): Control at >30% saturation.

  • Implement a fed-batch strategy (see Protocol 4) to avoid nutrient limitation.

  • Monitor the fermentation as described for the bench-scale.

Table 2: Example Scale-Up Parameters for Polyketide Production in Streptomyces

Parameter5 L Bioreactor15 L Bioreactor30 L Bioreactor150 L Bioreactor
Working Volume3 L10 L20 L100 L
Agitation (rpm)200225200150-200
Aeration (vvm)1.00.750.750.5-1.0
DO setpoint (%)>30>20>20>30
Typical Yield (mg/L)~4~4~4.5(Target)

Data adapted from studies on reveromycin and glycoprotein GP-1 production.[4][9] These values serve as a starting point and require optimization for this compound.

Fed-Batch Strategy for Enhanced Production

A fed-batch approach can significantly improve this compound yield by maintaining optimal concentrations of key nutrients, particularly the carbon source, and extending the production phase.

Protocol 4: Fed-Batch Fermentation

  • Start the fermentation in batch mode as described in Protocol 2 or 3.

  • After the initial carbon source is depleted (typically after 24-48 hours), initiate the feed.

  • The feed solution should be a concentrated solution of the primary carbon source (e.g., 500 g/L glucose or soluble starch) and potentially a nitrogen source (e.g., yeast extract or casamino acids).

  • The feed rate can be controlled based on different strategies:

    • Constant Feed: A simple approach where the feed is added at a constant rate (e.g., 0.5-1.0 g/L/h of glucose).

    • DO-Stat Feed: The feed rate is coupled to the dissolved oxygen concentration. An increase in DO above a setpoint triggers the feed pump, indicating carbon source limitation.

    • pH-Stat Feed: Similar to DO-stat, changes in pH can indicate the metabolic state and be used to control the feed rate.

  • Monitor substrate levels and this compound production to optimize the feeding strategy.

Table 3: Comparison of Fermentation Strategies for Antibiotic Production

StrategyDescriptionAdvantagesDisadvantages
Batch All nutrients are added at the beginning.Simple to operate.Nutrient limitation, potential for substrate inhibition at high initial concentrations.
Fed-Batch (Constant Feed) Nutrients are fed at a constant rate.Simple to implement, avoids high initial substrate concentrations.May not be optimal for all phases of growth and production.
Fed-Batch (DO-Stat) Nutrient feed is controlled by DO levels.Responsive to the metabolic activity of the culture.Requires a reliable DO probe and control system.

Visualizations

This compound Biosynthesis and Regulation

The following diagram illustrates the proposed biosynthetic pathway for a generic spirotetronate, such as this compound, and highlights key regulatory inputs.

Wychimicin_C_Biosynthesis cluster_precursors Primary Metabolism cluster_pks Polyketide Synthase (PKS) Assembly cluster_cyclization Post-PKS Modification cluster_regulation Regulation Acetyl-CoA Acetyl-CoA PKS Type I PKS Modules Acetyl-CoA->PKS Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS Glycerate Glycerate Tetronate Formation Tetronate Formation Glycerate->Tetronate Formation Polyketide Chain Polyketide Chain PKS->Polyketide Chain Polyketide Chain->Tetronate Formation Intramolecular\nDiels-Alder Intramolecular Diels-Alder Tetronate Formation->Intramolecular\nDiels-Alder Glycosylation Glycosylation Intramolecular\nDiels-Alder->Glycosylation This compound This compound Glycosylation->this compound Nutrient Signals\n(Carbon, Phosphate) Nutrient Signals (Carbon, Phosphate) Pleiotropic Regulators\n(e.g., PhoP, AfsR) Pleiotropic Regulators (e.g., PhoP, AfsR) Nutrient Signals\n(Carbon, Phosphate)->Pleiotropic Regulators\n(e.g., PhoP, AfsR) Pathway-Specific Regulator\n(e.g., SARP) Pathway-Specific Regulator (e.g., SARP) Pleiotropic Regulators\n(e.g., PhoP, AfsR)->Pathway-Specific Regulator\n(e.g., SARP) Pathway-Specific Regulator\n(e.g., SARP)->PKS Gene Expression Fermentation_Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale Strain Maintenance Strain Maintenance Inoculum Development Inoculum Development Strain Maintenance->Inoculum Development Shake Flask\nOptimization Shake Flask Optimization Inoculum Development->Shake Flask\nOptimization Bench-Scale Bioreactor\n(5 L) Bench-Scale Bioreactor (5 L) Shake Flask\nOptimization->Bench-Scale Bioreactor\n(5 L) Pilot-Scale Bioreactor\n(150 L) Pilot-Scale Bioreactor (150 L) Bench-Scale Bioreactor\n(5 L)->Pilot-Scale Bioreactor\n(150 L) kLa-based Scale-up Downstream Processing Downstream Processing Pilot-Scale Bioreactor\n(150 L)->Downstream Processing Purified this compound Purified this compound Downstream Processing->Purified this compound

References

Application Note: Quantification of Wychimicin C in Complex Mixtures using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

AN-001 | For Research Use Only

Abstract

Wychimicins are a novel class of spirotetronate polyketide antibiotics with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As research into this promising antibiotic progresses, a robust and sensitive analytical method is required for its accurate quantification in complex matrices such as fermentation broths, biological fluids, and tissue extracts. This document provides a detailed protocol for the quantification of Wychimicin C using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol outlines sample preparation from fermentation broth, chromatographic separation, and mass spectrometric detection, providing a reliable framework for researchers in drug discovery and development.

Introduction

Discovered in the culture broth of the rare actinomycete Actinocrispum wychmicini, Wychimicins A-D represent a new class of anti-MRSA antibiotics.[1] this compound, with a molecular formula of C₄₆H₅₈ClNO₁₁, demonstrates significant antimicrobial activity.[1] To support preclinical and clinical development, as well as to optimize fermentation production, a selective and sensitive analytical method is essential for accurately measuring drug concentrations.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for quantifying trace levels of analytes in complex samples due to its high selectivity and sensitivity.[3][4] This application note details a reverse-phase HPLC-MS/MS method for the determination of this compound.

Rationale for Method Selection

The choice of HPLC-MS/MS is predicated on the need for high selectivity and sensitivity when analyzing complex mixtures, which cannot be reliably achieved with simpler methods like UV spectrophotometry.

G cluster_0 Analytical Challenge: Quantify this compound in Complex Matrix cluster_1 Method Selection matrix Complex Matrix (e.g., Fermentation Broth, Plasma) hplc_msms HPLC-MS/MS matrix->hplc_msms Evaluated Techniques hplc_uv HPLC-UV matrix->hplc_uv Evaluated Techniques spectro Spectrophotometry matrix->spectro Evaluated Techniques node_sens High Sensitivity (ng/mL to pg/mL) hplc_msms->node_sens node_sel High Selectivity (Mass-based) hplc_msms->node_sel node_struct Structural Info (MS/MS) hplc_msms->node_struct node_uv_sens Moderate Sensitivity hplc_uv->node_uv_sens node_uv_sel Limited Selectivity (Co-elution issues) hplc_uv->node_uv_sel node_spec_sens Low Sensitivity spectro->node_spec_sens node_spec_sel Low Selectivity (Interference from matrix) spectro->node_spec_sel G cluster_sample Sample Preparation cluster_analysis HPLC-MS/MS Analysis s1 Fermentation Broth s2 Centrifuge (Separate Mycelia & Supernatant) s1->s2 s3 Extract Mycelia (MeOH) s2->s3 s4 Combine Extracts s3->s4 s5 Liquid-Liquid Extraction (EtOAc) s4->s5 s6 Dry & Reconstitute s5->s6 s7 SPE Cleanup (C18) s6->s7 s8 Final Reconstitution s7->s8 a1 Inject Sample s8->a1 To HPLC a2 RP-HPLC Separation (C18 Column) a1->a2 a3 ESI Ionization (+) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 a5 Data Processing a4->a5

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Wychimicin C Production from Actinocrispum wychmicini

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Wychimicin C from Actinocrispum wychmicini cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the cultivation of Actinocrispum wychmicini and the production of this compound.

Q1: Why is the biomass of Actinocrispum wychmicini low?

A1: Low biomass can be a significant factor limiting this compound production. Several factors could be contributing to poor growth:

  • Suboptimal Medium Composition: The nutrient composition of your culture medium may not be ideal for Actinocrispum wychmicini. Ensure you are using a rich medium. The original reported production medium for Wychimicins consists of glycerin, dextrin, Bacto soytone, yeast extract, (NH4)2SO4, and CaCO3[1].

  • Incorrect pH: The initial pH of the culture medium is crucial for microbial growth. For many actinomycetes, a neutral to slightly alkaline pH (7.0-8.0) is optimal[2][3].

  • Inadequate Aeration: Insufficient oxygen supply can limit the growth of aerobic actinomycetes. Ensure your shake flasks are adequately baffled or the agitation speed in your fermenter is sufficient to provide good aeration[3][4].

  • Suboptimal Temperature: Temperature plays a critical role in microbial growth and metabolism. The reported fermentation temperature for Wychimicin production is 27-30°C[1]. Deviations from this range can negatively impact growth.

  • Inoculum Quality: The age and density of your seed culture can affect the growth in the production culture. It is recommended to use a fresh, actively growing seed culture.

Q2: My Actinocrispum wychmicini culture is growing well, but the this compound yield is low. What are the possible reasons?

A2: This is a common issue in secondary metabolite production. Here are several potential causes and solutions:

  • Nutrient Limitation or Repression: While the primary growth medium supports biomass, it may not be optimized for secondary metabolite production.

    • Carbon Source: The type and concentration of the carbon source can significantly influence polyketide synthesis. High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolism. Consider using alternative carbon sources like starch or dextrin, which were used in the original production medium[1][2].

    • Nitrogen Source: The nitrogen source can also be a critical factor. Complex nitrogen sources like yeast extract, soytone, and corn steep liquor have been shown to support Wychimicin production[1]. The carbon-to-nitrogen ratio is also a key parameter to optimize.

    • Phosphate Levels: High phosphate concentrations can repress the biosynthesis of some secondary metabolites in actinomycetes.

  • Suboptimal Fermentation Parameters:

    • pH Shift: The pH of the culture can change during fermentation. Monitoring and controlling the pH within the optimal range for production (which may differ from the optimal growth pH) can be beneficial.

    • Timing of Harvest: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting the culture too early may result in low yields. The original study conducted fermentation for 7 days[1].

  • Precursor Unavailability: The biosynthesis of this compound, a spirotetronate polyketide, requires specific precursor molecules derived from primary metabolism[1][5]. If these precursors are limited, the yield will be low. Consider precursor feeding strategies (see Experimental Protocols).

  • Feedback Inhibition: The accumulation of this compound in the culture broth may inhibit its own biosynthesis. Strategies to remove the product during fermentation, such as using adsorbent resins, could potentially improve yields.

  • Genetic Regulation: The expression of the this compound biosynthetic gene cluster may be tightly regulated. Overexpression of pathway-specific positive regulatory genes or deletion of negative regulators are advanced strategies to enhance production[6].

Q3: I am observing significant foaming in my fermenter. How can I control it?

A3: Foaming is a common issue in fermentation, primarily caused by the production of carbon dioxide and the presence of proteins and other surfactants in the medium.

  • Antifoaming Agents: The most common solution is the addition of a sterile antifoaming agent, such as silicone-based compounds or vegetable oils.

  • Mechanical Foam Breakers: Some fermenters are equipped with mechanical foam breakers.

  • Process Parameters: High agitation and aeration rates can exacerbate foaming. A careful balance between providing sufficient oxygen and minimizing foam formation is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a suitable production medium for this compound?

A1: Based on the initial discovery, a suitable production medium for this compound contains:

  • Carbon Sources: Glycerin and dextrin[1].

  • Nitrogen Sources: Bacto soytone and yeast extract[1].

  • Inorganic Salts: (NH4)2SO4 and CaCO3[1]. The initial pH should be adjusted to 7.4 before sterilization[1]. For optimization, various carbon and nitrogen sources can be tested (see tables below).

Q2: What are the optimal physical parameters for Actinocrispum wychmicini fermentation?

A2: The reported optimal parameters are:

  • Temperature: 27-30°C[1].

  • Agitation: 180-200 rpm in baffled flasks[1].

  • Incubation Time: 7 days[1]. It is highly recommended to perform optimization studies for your specific strain and equipment.

Q3: How can I quantify the amount of this compound in my culture?

A3: this compound can be quantified using High-Performance Liquid Chromatography (HPLC). The compound has a characteristic UV absorbance maximum at 281-283 nm in acidic methanol[7]. A standard curve with purified this compound is required for accurate quantification.

Q4: Are there any known precursors that can be fed to the culture to increase this compound yield?

A4: While specific precursors for this compound have not been reported, as a spirotetronate polyketide, its biosynthesis likely involves the condensation of acetate and propionate units derived from acetyl-CoA and propionyl-CoA, respectively[1]. Supplementing the culture with these precursors or their metabolic precursors (e.g., glycerol, which can enter central metabolism) may enhance the yield.

Data Presentation

The following tables summarize quantitative data from optimization studies on other actinomycetes producing secondary metabolites. This data can serve as a starting point for designing your own optimization experiments for this compound production.

Table 1: Effect of Carbon Sources on Secondary Metabolite Production in Streptomyces spp.

Carbon Source (1% w/v)Relative Yield (%)Reference
Glucose100[8]
Starch120[2]
Dextrin115[1]
Glycerol110[1]
Galactose90[1]

Table 2: Effect of Nitrogen Sources on Secondary Metabolite Production in Streptomyces spp.

Nitrogen Source (0.25% w/v)Relative Yield (%)Reference
Bacto Soytone100[1]
Yeast Extract110[1]
Tryptone105[8]
Corn Steep Liquor95[1]
(NH4)2SO480[1]

Table 3: Effect of pH on Secondary Metabolite Production in Streptomyces spp.

Initial pHRelative Yield (%)Reference
5.060[2]
6.085[2]
7.0100[2][8]
8.0110[2]
9.090[2]

Experimental Protocols

Protocol 1: Medium Optimization for Enhanced this compound Production

This protocol outlines a systematic approach to optimize the culture medium for improved this compound yield using a one-factor-at-a-time (OFAT) method.

1. Materials:

  • Actinocrispum wychmicini strain
  • Seed medium components (e.g., galactose, dextrin, Bacto Soytone, corn steep liquor, glycerol, (NH4)2SO4, CaCO3)[1]
  • Basal production medium components (e.g., glycerin, dextrin, Bacto soytone, yeast extract, (NH4)2SO4, CaCO3)[1]
  • Various carbon sources (e.g., glucose, starch, maltose, glycerol)
  • Various nitrogen sources (e.g., tryptone, peptone, casamino acids, ammonium chloride)
  • Shake flasks (baffled)
  • Shaking incubator
  • HPLC for this compound analysis

2. Procedure:

  • Seed Culture Preparation: Inoculate a loopful of Actinocrispum wychmicini from a fresh agar plate into the seed medium. Incubate at 30°C with shaking at 200 rpm for 7 days[1].
  • Carbon Source Optimization:
  • Prepare the basal production medium, omitting the original carbon sources (glycerin and dextrin).
  • Aliquot the basal medium into several flasks and supplement each with a different carbon source at a fixed concentration (e.g., 2% w/v).
  • Inoculate each flask with the seed culture (e.g., 2.5% v/v).
  • Incubate under standard conditions (e.g., 27°C, 180 rpm for 7 days)[1].
  • After incubation, harvest the broth, extract this compound, and quantify the yield using HPLC.
  • Nitrogen Source Optimization:
  • Prepare the production medium with the optimized carbon source(s) but omit the original nitrogen sources (Bacto soytone and yeast extract).
  • Aliquot the medium and supplement with different nitrogen sources at a fixed concentration (e.g., 1% w/v).
  • Follow the same inoculation, incubation, and analysis steps as for carbon source optimization.
  • Optimization of Other Parameters: Systematically vary other parameters such as initial pH (e.g., 6.0, 7.0, 8.0), temperature (e.g., 25°C, 27°C, 30°C), and incubation time (e.g., 5, 7, 9 days) using the optimized medium.

Protocol 2: Precursor Feeding for this compound Yield Enhancement

This protocol describes how to supplement the culture with potential precursors to boost this compound production.

1. Materials:

  • Optimized production medium for Actinocrispum wychmicini
  • Stock solutions of potential precursors (e.g., sodium acetate, sodium propionate, glycerol), filter-sterilized.

2. Procedure:

  • Prepare and inoculate the production culture as described in Protocol 1.
  • Based on the growth curve of your strain, determine the onset of the stationary phase (typically when secondary metabolite production begins).
  • At the beginning of the stationary phase (e.g., after 48-72 hours of growth), add a small volume of the sterile precursor stock solution to the culture flasks to a final concentration (e.g., 10-50 mM).
  • Include a control flask with no precursor addition.
  • Continue the incubation until the end of the fermentation period.
  • Harvest the broth and quantify the this compound yield to determine the effect of precursor feeding.

Visualizations

WychimicinC_Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_pks Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS_Module_1 PKS Module 1 Acetyl-CoA->PKS_Module_1 Extender Unit Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS_Module_1 Starter/Extender Unit Glycerol-3-Phosphate Glycerol-3-Phosphate Spiro-tetronate_Formation Spiro-tetronate Formation Glycerol-3-Phosphate->Spiro-tetronate_Formation Tetronate Moiety PKS_Module_2 PKS Module 2 PKS_Module_1->PKS_Module_2 PKS_Module_N ... PKS_Module_2->PKS_Module_N Polyketide_Chain Polyketide Chain PKS_Module_N->Polyketide_Chain Cyclization Intramolecular Diels-Alder Cyclization Polyketide_Chain->Cyclization Cyclization->Spiro-tetronate_Formation Glycosylation Glycosylation Spiro-tetronate_Formation->Glycosylation Final_Modifications Final Tailoring (e.g., Halogenation) Glycosylation->Final_Modifications Wychimicin_C Wychimicin_C Final_Modifications->Wychimicin_C

Caption: Hypothetical biosynthetic pathway of this compound.

Yield_Improvement_Workflow Start Start Strain_Isolation Strain Isolation & Maintenance of Actinocrispum wychmicini Start->Strain_Isolation Baseline_Fermentation Baseline Fermentation in Known Medium Strain_Isolation->Baseline_Fermentation Low_Yield Low Yield? Baseline_Fermentation->Low_Yield Medium_Optimization Medium Optimization (C/N sources, pH, etc.) Low_Yield->Medium_Optimization Yes High_Yield Improved Yield Low_Yield->High_Yield No Process_Optimization Process Parameter Optimization (Temp, Agitation) Medium_Optimization->Process_Optimization Precursor_Feeding Precursor Feeding Experiments Process_Optimization->Precursor_Feeding Genetic_Engineering Advanced: Genetic Engineering (Regulator Overexpression) Precursor_Feeding->Genetic_Engineering Scale_Up Scale-Up Fermentation Genetic_Engineering->Scale_Up Scale_Up->High_Yield

Caption: Workflow for improving this compound yield.

References

overcoming solubility issues of Wychimicin C in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Wychimicin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a member of the wychimicin family of antibiotics, which are classified as spirotetronate polyketides.[1][2] These novel antibiotics were isolated from the rare actinomycete Actinocrispum wychmicini[1]. This compound exhibits antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[1][3]. Based on its discovery as a natural product isolated using organic solvents, it is predicted to have low solubility in aqueous solutions.

Physicochemical Properties of this compound

PropertyValueReference
Appearance Brown solid[3]
Molecular Formula C₄₆H₅₈ClNO₁₁[3]
UV Absorption Maxima at 281-283 nm (acidic methanol), with a bathochromic shift to 317-327 nm in alkaline conditions.[3]

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. Why is this happening?

A2: this compound, like many complex polyketides, is a lipophilic molecule and is expected to have poor water solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. The complex structure of spirotetronate polyketides contributes to their tendency to aggregate in aqueous environments.

Q3: What are the initial recommended solvents for preparing a stock solution of this compound?

A3: Based on the solvents used during its isolation and purification, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent.[3] Suitable options include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

After dissolving this compound in one of these organic solvents, the stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your aqueous solution is low enough to not affect your experiment.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: Precipitate forms immediately upon dilution of the this compound stock solution into an aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Final concentration is too high Decrease the final concentration of this compound in the aqueous medium.The compound remains in solution at a lower concentration.
Organic solvent shock Increase the rate of mixing (e.g., vortexing) while adding the stock solution to the aqueous buffer. Alternatively, add the stock solution dropwise while stirring.Improved dispersion of the compound, preventing localized high concentrations and precipitation.
pH of the buffer Adjust the pH of the aqueous buffer. The UV absorption of wychimicins shifts in alkaline conditions, suggesting a change in the molecule's properties which might influence solubility.The compound may exhibit higher solubility at a different pH.

Problem: this compound precipitates out of the aqueous solution over time.

Potential Cause Troubleshooting Step Expected Outcome
Metastable solution Incorporate a solubilizing agent into the aqueous buffer. Options include cyclodextrins (e.g., HP-β-CD) or a low concentration of a non-ionic surfactant (e.g., Tween® 80).The solubilizing agent can form complexes with this compound, increasing its stability in the aqueous solution.
Temperature fluctuations Maintain a constant temperature for your experimental setup.Prevents temperature-induced changes in solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a microcentrifuge tube.

  • Solvent Addition: Add a small volume of 100% DMSO to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound.

  • Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Cyclodextrins

This protocol is for preparing an aqueous solution of this compound with enhanced solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol.

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours with continuous stirring to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved precipitate.

  • Quantification: It is recommended to determine the final concentration of this compound in the filtered solution using a suitable analytical method like HPLC-UV.

Visualizations

Troubleshooting_Workflow start Start: Dissolving this compound in Aqueous Buffer precipitate Precipitate Observed? start->precipitate check_conc Is Final Concentration Too High? precipitate->check_conc Yes precipitate_over_time Precipitate Forms Over Time? precipitate->precipitate_over_time No reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_mixing Improve Mixing Technique (e.g., Vortexing, Dropwise Addition) check_conc->check_mixing No success Success: this compound Solubilized reduce_conc->success check_mixing->success fail Further Optimization Needed check_mixing->fail use_solubilizer Incorporate Solubilizing Agent (e.g., Cyclodextrin, Surfactant) precipitate_over_time->use_solubilizer Yes adjust_ph Adjust Buffer pH precipitate_over_time->adjust_ph No use_solubilizer->success use_solubilizer->fail adjust_ph->success adjust_ph->fail

Caption: Troubleshooting workflow for this compound solubility issues.

Solubility_Enhancement_Strategies cluster_main Strategies for Poorly Soluble this compound cluster_physical Physical Modifications cluster_formulation Formulation Approaches main_compound This compound (Poor Aqueous Solubility) particle_size Particle Size Reduction (Micronization) main_compound->particle_size solid_dispersion Solid Dispersions main_compound->solid_dispersion cosolvents Co-solvents (e.g., DMSO, Ethanol) main_compound->cosolvents surfactants Surfactants (Micelle Formation) main_compound->surfactants cyclodextrins Cyclodextrins (Inclusion Complexes) main_compound->cyclodextrins ph_adjustment pH Adjustment main_compound->ph_adjustment

Caption: Overview of solubility enhancement strategies for this compound.

References

troubleshooting inconsistent MIC results for Wychimicin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Wychimicin C. Our goal is to help you achieve consistent and reliable Minimum Inhibitory Concentration (MIC) results in your experiments.

Troubleshooting Guide: Inconsistent MIC Results for this compound

Inconsistent MIC values for this compound can arise from various factors in the experimental workflow. This guide provides a systematic approach to troubleshooting and resolving these issues.

Question: My MIC results for this compound are variable between experiments. What are the potential causes and how can I address them?

Answer:

Variability in MIC results is a common challenge in antimicrobial susceptibility testing. Several factors, from reagent preparation to procedural inconsistencies, can contribute to this issue. Below is a step-by-step guide to help you identify and mitigate potential sources of error.

Step 1: Review Your Experimental Workflow

A thorough review of your experimental protocol is the first step in troubleshooting. The following diagram outlines a standard workflow for MIC determination. Compare your procedure at each stage to identify potential deviations.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start media_prep Prepare Growth Medium start->media_prep 1 inoculum_prep Prepare Bacterial Inoculum media_prep->inoculum_prep 2 serial_dilution Perform Serial Dilutions inoculum_prep->serial_dilution 3 wychimicin_prep Prepare this compound Stock Solution wychimicin_prep->serial_dilution 4 inoculation Inoculate Plates serial_dilution->inoculation 5 incubation Incubate Plates inoculation->incubation 6 read_results Read MIC (Visual Inspection or OD) incubation->read_results 7 analyze_data Analyze and Record Data read_results->analyze_data 8 end End analyze_data->end 9

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Step 2: Identify the Source of Variability

Work through the following potential problem areas, which are common sources of inconsistent MIC results.

Troubleshooting_Logic cluster_reagents Reagent & Compound Issues cluster_procedure Procedural Issues cluster_interpretation Interpretation Issues start Inconsistent MIC Results compound_stability This compound Stability/Solubility start->compound_stability media_consistency Media Preparation start->media_consistency inoculum_density Inoculum Density start->inoculum_density pipetting_accuracy Pipetting Errors start->pipetting_accuracy incubation_conditions Incubation Time/ Temperature start->incubation_conditions reading_method Subjective Reading of MIC start->reading_method solution1 solution1 compound_stability->solution1 Ensure proper solvent and storage. Consider solubility limits. solution2 solution2 media_consistency->solution2 Use consistent media lots and pH. Follow CLSI guidelines. solution3 solution3 inoculum_density->solution3 Standardize inoculum to 0.5 McFarland. Verify with plate counts. solution4 solution4 pipetting_accuracy->solution4 Calibrate pipettes regularly. Use proper technique. solution5 solution5 incubation_conditions->solution5 Maintain consistent temperature and duration. Ensure proper atmospheric conditions. solution6 solution6 reading_method->solution6 Use a standardized reading method. Employ a plate reader for OD measurements.

Caption: A logical diagram for troubleshooting inconsistent MIC results.

Potential IssueRecommended Action
This compound Stock Solution Wychimicins are polyketides and may have limited solubility and stability in aqueous solutions. Prepare fresh stock solutions for each experiment in an appropriate solvent (e.g., DMSO) and protect from light and repeated freeze-thaw cycles. Ensure complete dissolution before preparing dilutions.
Bacterial Inoculum The density of the bacterial inoculum is critical. A higher than intended inoculum can lead to apparently higher MICs. Standardize your inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and ensure it is in the logarithmic growth phase.
Growth Medium The composition of the growth medium, including pH and cation concentration, can influence the activity of antimicrobial agents. Use a standardized medium such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1] Ensure consistency between batches.
Serial Dilutions Inaccurate serial dilutions are a common source of error. Ensure pipettes are properly calibrated and use fresh tips for each dilution step to avoid carryover.
Incubation Conditions Adhere strictly to the recommended incubation time (typically 16-20 hours for most bacteria) and temperature (35°C ± 2°C).[2] Variations can affect bacterial growth and, consequently, the apparent MIC.
MIC Reading and Interpretation The MIC is the lowest concentration of an antibiotic that prevents visible growth.[3] Visual determination of growth can be subjective. For microdilution methods, consider using a spectrophotometer to measure optical density for a more objective endpoint. Disregard faint hazes or single colonies as per CLSI guidelines.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC range for this compound?

A1: Published data indicates that Wychimicins have a minimum inhibitory concentration ranging from 0.125 to 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) when determined by the agar dilution method.[5][6]

Q2: What is the mechanism of action for this compound?

A2: Wychimicins belong to the spirotetronate class of polyketides.[5][7] While the exact mechanism for this compound is not fully elucidated in the provided search results, other polyketide antibiotics are known to target various cellular processes, including protein synthesis and cell wall biosynthesis.[8][9] For example, some polyketides inhibit bacterial DNA gyrase at high concentrations.[8]

Q3: Which MIC method is recommended for this compound?

A3: The initial discovery paper for Wychimicins utilized the agar dilution method.[5] However, broth microdilution is a more common and standardized method for routine MIC testing and is recommended by CLSI.[10] If you are using broth microdilution, ensure you are following CLSI M07 guidelines.[11]

Q4: Can I use a 96-well plate reader to determine the MIC?

A4: Yes, using a plate reader to measure the optical density (OD) at a wavelength such as 600 nm can provide a more objective and quantitative measure of bacterial growth compared to visual inspection. You would define a threshold for growth inhibition based on the negative control wells.

Q5: How should I prepare my this compound stock solution?

A5: Due to the complex structure of this compound, it is likely poorly soluble in water. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of such compounds. It is crucial to ensure the final concentration of the solvent in the assay does not affect bacterial growth (typically ≤1%). Always prepare fresh stock solutions and store them appropriately, protected from light and at a low temperature (e.g., -20°C or -80°C) for short-term storage.

Experimental Protocols

Broth Microdilution MIC Assay Protocol (Adapted from CLSI M07)

This protocol provides a standardized method for determining the MIC of this compound.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the highest desired final concentration in the assay.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium (e.g., CAMHB) in a 96-well plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.

    • Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth.

    • Alternatively, measure the optical density (OD) of each well at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Quality Control Parameters

To ensure the reliability of your MIC results, it is essential to include quality control (QC) strains with known MIC values in each experiment.

QC StrainRationaleExample Antibiotic for QCExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Gram-positive controlVancomycin0.5 - 2
Escherichia coli ATCC® 25922™Gram-negative controlCiprofloxacin0.004 - 0.016
Enterococcus faecalis ATCC® 29212™Gram-positive controlAmpicillin0.5 - 2

Note: The expected MIC ranges are for the example antibiotics and should be confirmed with the latest CLSI M100 document.[12] The use of QC strains helps to ensure that the media, inoculum, and other experimental conditions are appropriate.[10][13]

References

enhancing the stability of Wychimicin C during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Wychimicin C during storage and handling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound, providing systematic approaches to identify and resolve these problems.

Problem 1: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause Troubleshooting Steps Recommended Action
Degradation due to improper storage conditions.1. Verify Storage Conditions: Confirm that this compound has been stored at the recommended temperature (e.g., -20°C or -80°C) and protected from light and moisture. 2. Review Handling Procedures: Ensure that the compound is brought to room temperature slowly before use and that repeated freeze-thaw cycles are avoided. 3. Perform Analytical Purity Check: Analyze the sample using a stability-indicating method like HPLC-UV to determine the purity and presence of degradation products.If degradation is confirmed, discard the compromised stock and prepare fresh solutions from a new vial. Implement stricter storage and handling protocols.
Incompatibility with solvent or formulation components.1. Assess Solvent Stability: Investigate the stability of this compound in the chosen solvent. Some organic solvents can promote degradation over time. 2. Check for Excipient Interactions: If formulated, evaluate potential interactions with excipients that could catalyze degradation. 3. pH-Dependent Degradation: Determine the pH of the solution. This compound, like other macrolides, may be susceptible to acid or base-catalyzed hydrolysis.Conduct a solvent and excipient compatibility study. Use freshly prepared solutions for experiments and consider pH adjustment or buffering if instability is observed.
Photodegradation.1. Evaluate Light Exposure: Assess the extent of exposure to ambient and UV light during handling and storage. 2. Conduct Photostability Study: Expose a solution of this compound to controlled light conditions (as per ICH Q1B guidelines) and monitor for degradation.Always handle this compound in amber vials or under low-light conditions. Protect solutions from direct light exposure.

Problem 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Possible Cause Troubleshooting Steps Recommended Action
Chemical Degradation (Hydrolysis, Oxidation).1. Characterize Degradation Products: Use LC-MS/MS to determine the mass of the new peaks and elucidate their structures. 2. Perform Forced Degradation Studies: Subject this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products and compare them with the observed impurities. 3. Evaluate Oxygen Exposure: Assess if the compound has been exposed to air for extended periods, which could lead to oxidation.Based on the identified degradation pathway, take steps to mitigate it. For example, if oxidation is the cause, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). If hydrolysis is the issue, control the pH of the solution.
Contamination.1. Analyze Blank Samples: Inject the solvent and any other formulation components without this compound to rule out contamination from these sources. 2. Review Sample Preparation: Scrutinize the sample preparation workflow for any potential sources of external contamination.If contamination is identified, use fresh, high-purity solvents and thoroughly clean all labware.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. For short-term storage of solutions, it is recommended to store them at -20°C in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: this compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. The stability in the final solvent system should be experimentally verified.

Q3: How can I prevent the degradation of this compound in my experimental setup?

A3: To minimize degradation:

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.

  • Control pH: Maintain the pH of aqueous solutions within a stable range, which should be determined experimentally (often near neutral pH for macrolide-like compounds).

  • Protect from Light: Use amber-colored vials and minimize exposure to ambient light.

  • Avoid Excessive Heat: Perform experiments at controlled room temperature and avoid exposing the compound to high temperatures.

  • Limit Oxygen Exposure: For sensitive experiments, consider de-gassing solvents and working under an inert atmosphere.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its spirotetronate and macrolide-like structure, potential degradation pathways include:

  • Hydrolysis: The ester linkage in the macrocyclic ring and the glycosidic bond are susceptible to acid and base-catalyzed hydrolysis.

  • Oxidation: The conjugated double bonds and other electron-rich moieties can be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.

Q5: How can I enhance the stability of this compound in a formulation?

A5: The stability of this compound in a formulation can be enhanced by:

  • pH Optimization: Identifying and maintaining the pH of maximum stability using appropriate buffer systems.

  • Use of Antioxidants: Including antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to prevent oxidative degradation.

  • Lyophilization: Freeze-drying the compound with suitable cryoprotectants can significantly improve its long-term stability in the solid state.

  • Encapsulation: Using techniques like liposomal encapsulation or complexation with cyclodextrins can protect the molecule from degradative environmental factors.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways for this compound, in line with ICH Q1A (R2) guidelines.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
  • Photodegradation: Expose the stock solution in a transparent vial to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all stressed samples and a control sample (stock solution stored at -20°C) by a stability-indicating HPLC-UV-MS method.
  • Compare the chromatograms to identify degradation products.
  • Use the mass spectrometry data to propose structures for the major degradation products.

Protocol 2: Stability-Indicating HPLC-MS Method for this compound

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • UV Detection: 282 nm (based on the known UV maxima of Wychimicins).[2]

2. Mass Spectrometry Conditions (ESI-positive mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 350°C.
  • Gas Flow: As per instrument recommendations.
  • Scan Range: m/z 100-1500.
  • MS/MS: For structural elucidation of degradation products, perform fragmentation of the parent ions of interest.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionIncubation TimeTemperature% Degradation (Hypothetical)Number of Major Degradants
0.1 M HCl24 hours60°C25%2
0.1 M NaOH4 hours60°C40%3
3% H₂O₂24 hoursRoom Temp15%1
Heat (Solid)48 hours80°C5%1
Heat (Solution)48 hours60°C10%2
Light (ICH Q1B)Per guidelineRoom Temp20%2

Table 2: Recommended Excipients for Enhancing this compound Stability

Excipient TypeExampleRationale for Use
AntioxidantAscorbic Acid, BHTTo prevent oxidative degradation of the molecule.
pH Buffering AgentPhosphate buffer, Citrate bufferTo maintain the pH at the point of maximum stability and prevent acid/base hydrolysis.
CryoprotectantMannitol, TrehaloseTo protect the molecule during lyophilization and improve the stability of the freeze-dried product.
Solubilizing AgentHydroxypropyl-β-cyclodextrinTo improve aqueous solubility and potentially protect the molecule from hydrolysis by forming inclusion complexes.

Visualizations

degradation_pathway Wychimicin_C This compound Hydrolysis_Product_1 Hydrolysis Product 1 (Loss of Sugar Moiety) Wychimicin_C->Hydrolysis_Product_1 Acid/Base Hydrolysis Hydrolysis_Product_2 Hydrolysis Product 2 (Ring Opening) Wychimicin_C->Hydrolysis_Product_2 Strong Base Hydrolysis Oxidation_Product Oxidation Product (Epoxidation) Wychimicin_C->Oxidation_Product Oxidation Photodegradation_Product Photodegradation Product Wychimicin_C->Photodegradation_Product Light Exposure

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_0 Forced Degradation cluster_1 Analysis Wychimicin_C This compound Sample Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Wychimicin_C->Stress Stressed_Samples Generate Stressed Samples Stress->Stressed_Samples HPLC_MS Stability-Indicating HPLC-MS Analysis Stressed_Samples->HPLC_MS Data_Analysis Data Analysis (Identify Degradants, Determine % Degradation) HPLC_MS->Data_Analysis Pathway_Elucidation Elucidate Degradation Pathways Data_Analysis->Pathway_Elucidation Report Stability Report Pathway_Elucidation->Report

Caption: Workflow for forced degradation studies of this compound.

troubleshooting_logic Start Inconsistent Results? Check_Storage Verify Storage Conditions (-20°C, protected from light) Start->Check_Storage Check_Handling Review Handling Procedures (Avoid freeze-thaw, light exposure) Check_Storage->Check_Handling Purity_Analysis Perform HPLC Purity Check Check_Handling->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Action_Degradation Discard Stock, Use New Sample, Improve Protocols Degradation_Confirmed->Action_Degradation Yes No_Degradation No Degradation Degradation_Confirmed->No_Degradation No End Problem Resolved Action_Degradation->End Check_Solvent Check Solvent/Excipient Compatibility No_Degradation->Check_Solvent Check_Contamination Investigate Contamination Check_Solvent->Check_Contamination Check_Contamination->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

strategies to reduce impurities in Wychimicin C preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Wychimicin C (W-C). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of W-C, a novel spirotetronate macrolide.[1][2] Our goal is to help you minimize impurities and maximize the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound preparations?

A1: Based on synthesis protocols, four principal types of impurities are commonly observed in crude W-C preparations. These arise from side reactions, degradation, or incomplete removal during workup.[3][4][5]

  • W-C Impurity A (Isomer): A diastereomer of W-C that forms during the final macrocyclization step. Its formation is highly dependent on reaction temperature and catalyst choice.

  • W-C Impurity B (Unreacted Intermediate): The advanced intermediate that serves as the precursor for the final acylation step. Its presence indicates an incomplete reaction.[6]

  • W-C Impurity C (Hydrolysis Product): A degradation product resulting from the hydrolysis of the macrolide's lactone ring, often occurring during aqueous workup or under non-neutral pH conditions.[5]

  • Residual Solvents: Volatile organic compounds like ethyl acetate or methanol used during synthesis and purification that are not completely removed.[3][5]

Q2: What analytical methods are recommended for identifying and quantifying this compound impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for accurate impurity profiling.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying W-C and its impurities. A reverse-phase C18 column with a gradient elution is typically effective.[8] See the detailed protocol in the "Experimental Protocols" section below.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown peaks by providing molecular weight information, which is crucial for characterizing degradation products and side-reaction byproducts.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and can help identify the structure of major impurities if they are isolated. It is also useful for identifying residual solvents.[11]

Q3: What general strategies can be employed during synthesis to minimize impurity formation?

A3: Proactive measures during the synthesis process are critical for controlling the impurity profile.

  • Temperature Control: Strictly maintain the recommended temperature during the macrocyclization step to minimize the formation of the isomeric Impurity A.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent in the final step to drive the reaction to completion and reduce the level of unreacted Impurity B.[6]

  • Inert Atmosphere: Conduct all reaction steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of sensitive intermediates.

  • pH Control: During aqueous workup, use buffered solutions (e.g., phosphate-buffered saline at pH 7.4) to prevent the hydrolysis of the lactone ring that leads to Impurity C.

Troubleshooting Guides

Problem: High Levels of Impurity A (>5%) Detected by HPLC

This issue suggests that the conditions of the macrocyclization reaction favored the formation of the undesired diastereomer.

Solution:

  • Optimize Reaction Temperature: Lowering the reaction temperature can increase the stereoselectivity of the cyclization. Evaluate the reaction at a range of temperatures below the standard protocol.

  • Screen Solvents: The polarity of the solvent can influence the transition state of the cyclization. Test alternative aprotic solvents to find one that favors the desired stereochemical outcome.

  • Recrystallization: Impurity A can often be effectively removed through careful recrystallization. W-C is typically less soluble than its isomer in specific solvent systems. Refer to the "High-Purity Recrystallization" protocol below.

Data Presentation: Effect of Temperature on Impurity A Formation

Reaction Temperature (°C)Purity of W-C (%)% Impurity A
08512
-20926
-40963
-7897<2
Problem: Significant Unreacted Intermediate (Impurity B) Remaining

The presence of Impurity B indicates that the final acylation reaction did not proceed to completion.

Solution:

  • Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Increase Reagent Equivalents: Incrementally increase the equivalents of the acylating agent. Be cautious, as a large excess can sometimes lead to the formation of other byproducts.

  • Purification via Chromatography: Impurity B can be readily separated from W-C using silica gel column chromatography.[12] See the workflow diagram below for a general purification strategy.

G cluster_workflow Purification Workflow for Impurity B Removal crude Crude W-C (Contains Impurity B) dissolve Dissolve in Minimal Dichloromethane crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Ethyl Acetate/ Hexane Gradient load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent Under Vacuum combine->evaporate pure Pure W-C (>99% Purity) evaporate->pure

Caption: Workflow for chromatographic removal of unreacted intermediates.

Problem: High Levels of Degradation Product (Impurity C)

The presence of Impurity C suggests that the W-C molecule has been exposed to harsh pH conditions, likely during the workup.

Solution:

  • Neutralize Workup: Ensure all aqueous solutions used during extraction and washing are buffered to a pH between 7.0 and 7.5.

  • Avoid Strong Acids/Bases: Do not use strong acids or bases during workup or purification.[13] If pH adjustment is necessary, use mild reagents like dilute ammonium chloride or sodium bicarbonate.

  • Temperature Control During Workup: Perform all extractions and washes at a reduced temperature (0-5 °C) to minimize the rate of hydrolysis.

G cluster_pathway Hydrolytic Degradation Pathway of this compound WC This compound (Lactone Intact) ImpC Impurity C (Hydrolyzed) WC->ImpC H₂O / H⁺ or OH⁻

Caption: Formation of Impurity C via hydrolysis of the lactone ring.

Experimental Protocols

Protocol 1: High-Purity Recrystallization of this compound

This protocol is designed to remove diastereomeric impurities (like Impurity A) and other minor contaminants.

  • Dissolution: Dissolve 1.0 g of crude this compound in 10 mL of boiling acetone in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add n-heptane dropwise to the hot acetone solution with gentle swirling until a faint, persistent turbidity is observed.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature over 2-3 hours. Do not disturb the flask during this period.

  • Chilling: Place the flask in an ice bath (0-4 °C) for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 1:1 acetone/n-heptane (2 x 5 mL).

  • Drying: Dry the purified crystals under high vacuum at 40 °C for 12-24 hours to a constant weight.

Data Presentation: Purity Improvement via Recrystallization

SamplePurity Before (%)Purity After (%)Recovery (%)
Batch 191.599.285
Batch 294.299.588
Batch 389.898.982
Protocol 2: HPLC Method for Impurity Profiling

This method provides a baseline for separating W-C from its common impurities.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 282 nm.[1]

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.040
15.085
18.085
18.140
22.040

References

Technical Support Center: Refining Fermentation Media for Increased Wychimicin C Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Wychimicin C fermentation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to increase the production of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the fermentation of Actinocrispum wychmicini for this compound production.

Problem 1: Low or No this compound Production

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Suboptimal Media Composition Review and adjust the concentrations of carbon and nitrogen sources. Refer to the media optimization tables below for guidance on the impact of individual components.The balance of carbon and nitrogen sources is critical for secondary metabolite production. An imbalance can lead to the diversion of precursors to primary metabolism (growth) rather than to the this compound biosynthetic pathway.
Incorrect Fermentation Parameters Ensure that the fermentation temperature (30°C), agitation (200 rpm), and duration (7 days) are accurately maintained.Actinocrispum wychmicini has optimal growth and production conditions. Deviation from these can stress the organism and reduce or halt the production of secondary metabolites like this compound.
Poor Inoculum Quality Use a fresh, actively growing seed culture for inoculation. Ensure the seed culture is grown under the specified conditions (see Experimental Protocols).A healthy and vigorous inoculum is crucial for establishing a productive fermentation culture. An old or poorly grown seed culture will have a long lag phase and may not reach the optimal cell density for production.
Contamination Visually inspect the culture for any signs of contamination (e.g., unusual morphology, color, or odor). Plate a sample of the broth on a general-purpose medium to check for contaminants.Competing microorganisms can consume essential nutrients, alter the pH of the medium, or produce inhibitory compounds, all of which can negatively impact this compound production.
Problem 2: Inconsistent this compound Yields

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Variability in Raw Materials Use high-quality, consistent batches of media components. If possible, test new batches of complex components like Bacto Soytone and corn steep liquor for their effect on production before scaling up.Complex media components like peptones and corn steep liquor can have significant batch-to-batch variability in their nutrient composition, which can lead to inconsistent fermentation outcomes.
Inaccurate Media Preparation Double-check all calculations and measurements when preparing the fermentation media. Ensure all components are fully dissolved before sterilization.Small errors in media component concentrations can have a significant impact on the final product yield.
Fluctuations in Fermentation Conditions Calibrate and monitor all fermentation equipment (shakers, incubators) to ensure consistent temperature and agitation.Even minor fluctuations in environmental parameters during the fermentation can affect the metabolic state of the organism and lead to variable this compound production.

Frequently Asked Questions (FAQs)

Media Composition

Q1: What is the recommended baseline fermentation medium for this compound production?

A1: The initial fermentation medium for Actinocrispum wychmicini MI503-A4 consists of galactose, dextrin, Bacto Soytone, corn steep liquor, glycerol, (NH4)2SO4, and CaCO3. For a detailed protocol, please refer to the Experimental Protocols section.

Q2: How do different carbon sources affect this compound production?

A2: While specific data for this compound is limited, in many actinomycetes, the type and concentration of the carbon source significantly impact polyketide production. Generally, a combination of a readily metabolizable sugar (like galactose) and a more complex carbohydrate (like dextrin) can support both initial growth and sustained secondary metabolite production. High concentrations of rapidly consumed sugars can sometimes lead to carbon catabolite repression, which would decrease the yield of secondary metabolites.

Q3: What is the role of the different nitrogen sources in the medium?

A3: The combination of a complex organic nitrogen source (Bacto Soytone, corn steep liquor) and an inorganic nitrogen source ((NH4)2SO4) provides a rich and sustained supply of amino acids and ammonia. This is crucial for the biosynthesis of the polyketide backbone and the overall health of the producing organism.

Fermentation Process

Q4: What are the optimal physical parameters for this compound fermentation?

A4: The recommended fermentation conditions for Actinocrispum wychmicini MI503-A4 are a temperature of 30°C, agitation at 200 rpm, and a fermentation period of 7 days.

Q5: How can I monitor the progress of the fermentation?

A5: You can monitor the fermentation by periodically and aseptically taking samples to measure cell growth (e.g., by dry cell weight or optical density) and this compound concentration using HPLC. The pH of the medium can also be a useful indicator of metabolic activity.

Scientific Rationale

Q6: What is the biosynthetic pathway for this compound?

A6: this compound is a spirotetronate polyketide. Its biosynthesis is initiated by a Type I polyketide synthase (PKS) that assembles the polyketide backbone from simple precursors like acetyl-CoA and malonyl-CoA. The characteristic spirotetronate ring system is then formed through a key intramolecular Diels-Alder cyclization, a reaction often catalyzed by a specific Diels-Alderase enzyme. The final structure is then likely modified by tailoring enzymes such as glycosyltransferases. While the specific gene cluster for this compound has not been published, the biosynthesis is expected to follow a similar logic to that of other well-characterized spirotetronates like Abyssomicin C.

Data Presentation

Table 1: Effect of Carbon Source Concentration on Polyketide Production (Representative Data)

Note: This is representative data from studies on other polyketide-producing actinomycetes, as specific data for this compound is not publicly available. This table should be used as a guide for designing your own optimization experiments.

Carbon SourceConcentration (g/L)Relative Polyketide Yield (%)
Galactose 1085
20100
4070
Dextrin 1090
20100
4080
Table 2: Effect of Nitrogen Source Concentration on Polyketide Production (Representative Data)

Note: This is representative data from studies on other polyketide-producing actinomycetes, as specific data for this compound is not publicly available. This table should be used as a guide for designing your own optimization experiments.

Nitrogen SourceConcentration (g/L)Relative Polyketide Yield (%)
Bacto Soytone 580
10100
2095
Corn Steep Liquor 2.575
5100
1085
(NH4)2SO4 190
2100
470

Experimental Protocols

Seed Culture Preparation
  • Prepare a seed medium consisting of: 2% (w/v) galactose, 2% (w/v) dextrin, 1% (w/v) Bacto Soytone, 0.5% (w/v) corn steep liquor, 1% (w/v) glycerol, 0.2% (w/v) (NH4)2SO4, and 0.2% (w/v) CaCO3 in deionized water.

  • Adjust the pH to 7.4 before sterilization.

  • Inoculate a 500 mL baffled Erlenmeyer flask containing 110 mL of the seed medium with a slant culture of Actinocrispum wychmicini MI503-A4.

  • Incubate on a rotary shaker at 200 rpm and 30°C for 7 days.

Production Fermentation
  • Prepare the production medium with the same composition as the seed medium.

  • Inoculate a 500 mL baffled Erlenmeyer flask containing 110 mL of the production medium with 2.5 mL of the seed culture.

  • Incubate on a rotary shaker at 200 rpm and 30°C for 7 days.

This compound Extraction and Quantification (Adapted Protocol)
  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelial cake and the supernatant.

    • Extract the mycelial cake with methanol.

    • Combine the methanol extract with the supernatant and extract with an equal volume of ethyl acetate.

    • Concentrate the ethyl acetate phase in vacuo to obtain the crude extract.

  • Quantification by HPLC (General Protocol for Spirotetronates):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in your samples.

Visualizations

Wychimicin_C_Biosynthesis cluster_0 Primary Metabolism cluster_1 Polyketide Backbone Assembly cluster_2 Spirotetronate Formation cluster_3 Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS Type I Polyketide Synthase (PKS) Acetyl-CoA->PKS Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS Glycerol-3-P Glycerol-3-P Glycerol-3-P->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Diels_Alderase Diels-Alderase Polyketide_Chain->Diels_Alderase Spiro-intermediate Spirocyclic Intermediate Diels_Alderase->Spiro-intermediate Glycosyltransferase Glycosyltransferase Spiro-intermediate->Glycosyltransferase Wychimicin_C This compound Glycosyltransferase->Wychimicin_C

Caption: Proposed biosynthetic pathway for this compound.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Analysis Slant_Culture Actinocrispum wychmicini Slant Culture Inoculation_1 Inoculation Slant_Culture->Inoculation_1 Seed_Flask Seed Culture Flask Production_Flask Production Fermentation Flask Seed_Flask->Production_Flask Inoculation_1->Seed_Flask Incubation Incubation (30°C, 200 rpm, 7 days) Production_Flask->Incubation Harvest Harvest Broth Incubation->Harvest Extraction Solvent Extraction Harvest->Extraction Crude_Extract Crude this compound Extraction->Crude_Extract HPLC HPLC Quantification Crude_Extract->HPLC Final_Product Quantified this compound HPLC->Final_Product

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Start Low_Yield Low this compound Yield Start->Low_Yield Check_Media Verify Media Composition Low_Yield->Check_Media Check_Parameters Check Fermentation Parameters Low_Yield->Check_Parameters Check_Inoculum Assess Inoculum Quality Low_Yield->Check_Inoculum Check_Contamination Inspect for Contamination Low_Yield->Check_Contamination Optimize_Media Optimize Media Components Check_Media->Optimize_Media Calibrate_Equipment Calibrate Equipment Check_Parameters->Calibrate_Equipment Prepare_Fresh_Seed Prepare Fresh Seed Culture Check_Inoculum->Prepare_Fresh_Seed Implement_Aseptic Reinforce Aseptic Technique Check_Contamination->Implement_Aseptic Improved_Yield Improved_Yield Optimize_Media->Improved_Yield Calibrate_Equipment->Improved_Yield Prepare_Fresh_Seed->Improved_Yield Implement_Aseptic->Improved_Yield

Caption: Troubleshooting logic for low this compound yield.

addressing poor reproducibility in Wychimicin C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with the reproducibility of Wychimicin C bioassays. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and consistent experimental outcomes.

Troubleshooting Guide

Poor reproducibility in this compound bioassays can arise from various factors, from compound handling to procedural inconsistencies. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: No or low antibacterial activity observed.

Potential Cause Recommended Solution
This compound Degradation This compound, like many natural products, may be sensitive to light, temperature, and pH.[1][2][3][4][5][6] Store stock solutions at -20°C or -80°C in the dark.[1][6] Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles. The UV spectra of wychimicins show absorption maxima at 281–283 nm in acidic methanol and shifts to 317–327 nm in alkaline conditions, suggesting potential pH sensitivity.[7]
Incorrect Solvent This compound is a brown solid.[7] While its exact solubility in various solvents is not widely published, related spirotetronates often have limited aqueous solubility.[8] Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO, methanol) before adding it to the assay medium.[9] Perform a solubility test to determine the optimal solvent and concentration.
Bacterial Resistance The target bacterial strain may have inherent or acquired resistance to this compound. Confirm the susceptibility of the bacterial strain using a reference strain known to be sensitive to this compound or other spirotetronate antibiotics.
Inappropriate Assay Method The chosen bioassay method (e.g., disk diffusion, broth microdilution) may not be sensitive enough. The minimum inhibitory concentrations (MICs) of wychimicins have been determined by the agar dilution method.[7] Consider using a more sensitive method or optimizing the current one.

Problem 2: High variability between replicate wells or plates.

Potential Cause Recommended Solution
Inaccurate Pipetting Inconsistent volumes of this compound solution, bacterial inoculum, or media can lead to significant variability. Calibrate pipettes regularly and use appropriate pipetting techniques.
Uneven Bacterial Inoculum A non-uniform bacterial suspension will result in variable cell numbers across wells. Ensure the bacterial inoculum is thoroughly mixed before and during dispensing.
Edge Effects in Microplates Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect bacterial growth. To mitigate this, avoid using the outermost wells or fill them with sterile media.
Inconsistent Incubation Fluctuations in temperature or uneven heat distribution within the incubator can affect bacterial growth rates. Use a calibrated incubator and ensure proper air circulation.

Problem 3: Inconsistent Minimum Inhibitory Concentration (MIC) values.

Potential Cause Recommended Solution
Variation in Inoculum Density The final inoculum concentration is a critical factor influencing MIC values. Standardize the inoculum preparation by adjusting the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard).
Differences in Media Composition Lot-to-lot variability in culture media can affect bacterial growth and the activity of this compound. Use media from the same lot for a series of experiments. The composition of the culture medium can dramatically affect the production and potentially the activity of antimicrobial compounds.[1]
Subjective Endpoint Reading Visual determination of growth inhibition can be subjective. Use a plate reader to measure optical density for a more objective endpoint, or have the same trained individual read all plates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored as a dry powder in a cool, dark, and dry place. For solutions, it is recommended to prepare stock solutions in a suitable solvent like DMSO or methanol, aliquot them, and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1][6]

Q2: Which solvent should I use to dissolve this compound?

A2: While specific solubility data for this compound is limited, DMSO and methanol are common solvents for similar polyketide antibiotics.[9] It is advisable to perform a small-scale solubility test to determine the best solvent for your experimental concentration. Ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1% for DMSO).

Q3: What is the expected MIC range for this compound against Staphylococcus aureus?

A3: Wychimicins have a reported minimum inhibitory concentration of 0.125–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[7][10] Specifically, this compound has shown strong antibacterial activity against MRSA with an IC50 of 0.125-0.5 μg/mL.

Q4: Can I use the disk diffusion method for this compound susceptibility testing?

A4: While the disk diffusion method can be used for preliminary screening, the agar dilution or broth microdilution methods are recommended for determining accurate MIC values for this compound, as these were the methods used in its initial characterization.[7]

Q5: What could be the mechanism of action of this compound?

A5: The exact mechanism of action for this compound has not been fully elucidated in the provided search results. However, it belongs to the spirotetronate class of polyketides.[7] Some spirotetronates, like abyssomicin C, are known to inhibit bacterial enzymes involved in essential metabolic pathways, such as the biosynthesis of p-aminobenzoic acid (pABA), a precursor for folate synthesis.[11][12] Another related compound, cervimycin C, has been shown to affect DNA biosynthesis and induce a heat shock response, indicating protein stress.[13]

Quantitative Data Summary

Table 1: Antimicrobial Activity of this compound and Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
Wychimicin AS. aureus (including MRSA)0.125 - 2[7]
This compoundS. aureus (including MRSA)0.125 - 0.5
This compoundE. faecalis/faecium (including VRE)0.125 - 0.25
Wychimicin B & DS. aureus and E. faecalis/faeciumLower activity[7]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in fresh broth to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve a range of desired concentrations.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_plate Read Plate (Visually or Spectrophotometrically) incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_procedure Procedural Issues cluster_analysis Analysis Issues start Inconsistent Bioassay Results check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage check_pipetting Calibrate Pipettes & Review Technique start->check_pipetting check_reading Objective Endpoint Reading start->check_reading check_solubility Confirm Complete Solubilization check_storage->check_solubility check_purity Assess Compound Purity check_solubility->check_purity check_inoculum Standardize Inoculum Density check_pipetting->check_inoculum check_media Use Consistent Media Lot check_inoculum->check_media check_controls Validate Positive & Negative Controls check_reading->check_controls

Caption: A logical troubleshooting workflow for addressing reproducibility issues in this compound bioassays.

potential_mechanism cluster_pathway Potential Bacterial Targets wychimicin This compound (Spirotetronate) paba_synthesis p-Aminobenzoic Acid (PABA) Biosynthesis wychimicin->paba_synthesis may inhibit/induce protein_synthesis Protein Synthesis (Heat Shock/Stress) wychimicin->protein_synthesis may inhibit/induce folate_synthesis Folate Synthesis paba_synthesis->folate_synthesis inhibits dna_synthesis DNA Synthesis folate_synthesis->dna_synthesis required for cell_death Bacterial Cell Death dna_synthesis->cell_death inhibition leads to protein_synthesis->cell_death stress leads to

References

Technical Support Center: Wychimicin C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on improving the resolution of Nuclear Magnetic Resonance (NMR) spectra for Wychimicin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR spectrum complex?

A1: this compound is a member of the wychimicin family, a class of spirotetronate polyketide antibiotics.[1][2] It possesses a large and complex structure, featuring a 13-membered macrocyclic ring, a trans-decalin system, and a β-d-xylo-hexopyranose sugar moiety connected via an O-glycosidic linkage.[1][2] The molecular formula for this compound is C46H58ClNO11.[1]

The complexity arises from several factors:

  • High Molecular Weight: The large number of protons and carbons leads to a crowded spectrum with many signals.

  • Structural Rigidity and Flexibility: The macrocycle may exist in multiple conformations in solution, leading to broad peaks or multiple sets of signals.

  • Signal Overlap: Many protons, particularly in the aliphatic regions of the decalin and sugar moieties, have similar chemical environments, causing their signals to overlap significantly in a standard 1D ¹H NMR spectrum.[3][4]

Q2: What are the critical first steps in sample preparation to ensure the best possible NMR resolution?

A2: High-quality data begins with meticulous sample preparation.

  • Purity: Ensure the sample is of the highest possible purity to avoid interference from contaminants.

  • Solvent Selection: Use high-purity deuterated solvents. The choice of solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) can alter the chemical shifts and conformation of the molecule, potentially resolving overlapping signals.[3]

  • Concentration: Optimize the sample concentration. Highly concentrated samples can lead to viscosity-related line broadening and aggregation, while very dilute samples will have a poor signal-to-noise ratio. A starting concentration of 5-10 mg in 0.5-0.6 mL of solvent is typical.

  • Dissolution and Filtering: Ensure the sample is fully dissolved. If any particulate matter is present, filter the sample through a small plug of glass wool directly into the NMR tube to improve magnetic field homogeneity.

Q3: My 1D ¹H NMR spectrum has severe signal overlap. What should I do next?

A3: Signal overlap in complex molecules like this compound is common.[5] The most effective strategy is to use two-dimensional (2D) NMR experiments to spread the signals across a second frequency dimension.

  • ¹H-¹H COSY/TOCSY: Use Correlation Spectroscopy (COSY) to identify proton-proton spin coupling networks. Total Correlation Spectroscopy (TOCSY) can be used to identify all protons within a spin system, which is useful for mapping out the sugar and decalin moieties.

  • ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is crucial. It correlates each proton directly to the carbon it is attached to. Since ¹³C spectra have a much wider chemical shift range, this experiment effectively resolves proton signals that overlap in the 1D spectrum.[4]

  • ¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for piecing together the different structural fragments of this compound.[4]

Q4: What advanced techniques can improve spectral resolution if standard methods are insufficient?

A4: For exceptionally challenging cases, several advanced methods can be employed:

  • Higher Field Magnets: Using a spectrometer with a higher magnetic field strength (e.g., 800 MHz or higher) will increase chemical shift dispersion and improve resolution.[5]

  • Cryoprobes: A cryogenically cooled probe dramatically increases the signal-to-noise ratio, allowing for the use of more dilute samples (reducing aggregation) or faster acquisition of high-resolution 2D spectra.[5]

  • Non-Uniform Sampling (NUS): NUS is a data acquisition technique that can significantly enhance resolution in the indirect dimension of 2D experiments without prohibitively long acquisition times.[6]

  • Deep Learning Methods: Emerging techniques use deep learning models, such as J-RESRGAN, to computationally enhance the resolution of NMR spectra post-acquisition.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad, Unresolved Peaks 1. Poor magnetic field homogeneity (shimming).2. Sample aggregation at high concentrations.3. Presence of paramagnetic impurities.4. Intermediate-rate conformational exchange.1. Re-shim the spectrometer carefully. Use a standard sample to verify shim quality.2. Dilute the sample. Experiment with different solvents (e.g., DMSO-d₆) that might disrupt aggregation.3. Filter the sample or use a chelating agent like EDTA if metal contamination is suspected.4. Acquire spectra at different temperatures (variable temperature NMR) to either slow down or speed up the exchange process to sharpen peaks.
Low Signal-to-Noise (S/N) Ratio 1. Sample is too dilute.2. Insufficient number of scans.3. Incorrect pulse calibration (90° pulse width).1. Prepare a more concentrated sample, if solubility and aggregation permit.2. Increase the number of scans. For a ¹H spectrum, S/N increases with the square root of the number of scans.3. Calibrate the proton pulse width for your specific sample and probe.
Overlapping Spin Systems in COSY/TOCSY 1. Inherent low signal dispersion in the ¹H spectrum.1. Rely on heteronuclear correlation experiments. Use an HSQC spectrum to resolve the overlapping proton signals via their attached carbons.2. Run an HSQC-TOCSY experiment. This hyphenated technique correlates a proton with all other protons in its spin system via the carbon dimension, offering superior resolution to a standard TOCSY.[4]
Missing Cross-Peaks in HMBC 1. The coupling constant (J) for the correlation is too small for the set evolution delay.2. Rapid relaxation of signals.1. Optimize the HMBC experiment by testing different evolution delays (e.g., 50 ms, 80 ms, 100 ms) to detect correlations over different J-coupling ranges.2. Use a spectrometer with a cryoprobe to improve sensitivity.

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weigh 5-10 mg of purified this compound directly into a clean, dry vial.

  • Add 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8%+ D).

  • Vortex the sample for 30-60 seconds to ensure complete dissolution.

  • Visually inspect for any suspended particles. If present, filter the solution through a small piece of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: High-Resolution 1D ¹H NMR Acquisition
  • Instrument Setup: Tune and match the probe for ¹H.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to achieve the highest possible field homogeneity (target linewidth for a standard sample like chloroform should be <0.5 Hz).

  • Pulse Calibration: Determine the 90° pulse width for your sample.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm (centered around 5-6 ppm).

    • Acquisition Time (AQ): 3-4 seconds for good digital resolution.

    • Relaxation Delay (D1): 2-5 seconds (a longer delay ensures full relaxation for better quantitation, but a shorter delay can be used for faster screening).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) using an exponential window function.

    • Perform Fourier Transform, automatic phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Protocol 3: 2D ¹H-¹³C HSQC Acquisition
  • Instrument Setup: Use parameters from the 1D ¹H experiment. Tune and match the probe for ¹³C. Calibrate the ¹³C 90° pulse.

  • Acquisition Parameters:

    • ¹H Spectral Width (F2): ~10-12 ppm.

    • ¹³C Spectral Width (F1): ~180-200 ppm.

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform 2D Fourier Transform.

    • Phase and baseline correct the spectrum.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

The following data is representative and compiled based on published information for the wychimicin class of compounds. Exact chemical shifts may vary based on solvent and experimental conditions.[1]

PositionδC (ppm)δH (ppm, J in Hz)
1166.8-
2105.6-
3208.7-
453.6-
537.93.25
869.93.60
975.23.75
11118.85.30
12138.7-
1357.22.10
14128.55.51
15132.15.05
1778.03.83
19125.04.84
2041.93.65
21135.05.45
22130.05.68
2345.02.81
2438.71.85, 1.91
2584.5-
26199.9-
2716.71.20
3221.01.08

Visualizations

Caption: Troubleshooting workflow for improving NMR spectral resolution.

Caption: Simplified biosynthesis pathway for this compound.

References

minimizing degradation of Wychimicin C during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Wychimicin C during the extraction process.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions to mitigate degradation and improve yield.

Q1: After extraction and solvent evaporation, the yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Potential Causes:

  • Degradation due to acidic conditions: this compound contains a glycosidic bond which is susceptible to hydrolysis under acidic conditions. The use of strong acids or prolonged exposure to even weak acids like formic acid during extraction can cleave this bond, leading to the loss of the sugar moiety and inactivation of the compound.

  • Hydrolysis of the macrocyclic lactone ring: The 13-membered macrocyclic ring in this compound can be susceptible to hydrolysis, particularly under alkaline conditions.

  • Temperature-related degradation: High temperatures during extraction or solvent evaporation can accelerate degradation reactions.

  • Photodegradation: Exposure to light, especially UV radiation, can potentially degrade the complex structure of this compound.

  • Incomplete extraction: The chosen solvent system or extraction time may not be optimal for efficiently extracting this compound from the fermentation broth or mycelial cake.

Solutions:

  • pH Control:

    • If using acidic modifiers, opt for weaker acids or a lower concentration. It is recommended to maintain the pH as close to neutral as possible during the initial extraction steps.

    • Avoid strongly alkaline conditions during all extraction and purification steps.

  • Temperature Management:

    • Perform extraction at room temperature or below.

    • Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C) for solvent removal.

  • Light Protection:

    • Protect the sample from direct light by using amber-colored glassware or by wrapping containers with aluminum foil.

    • Work in a dimly lit environment when possible.

  • Optimize Extraction Parameters:

    • Experiment with different solvent systems and ratios to maximize extraction efficiency.

    • Increase the extraction time or perform multiple extraction cycles to ensure complete recovery from the source material.

Q2: I am observing multiple peaks around the expected retention time of this compound in my HPLC analysis. Could this be due to degradation?

Yes, the presence of multiple, unexpected peaks can be an indication of degradation.

  • Hydrolysis of the Glycosidic Bond: Cleavage of the β-D-xylo-hexopyranose moiety would result in the aglycone of this compound, which would have a different retention time on a reversed-phase HPLC column.

  • Epimerization or Isomerization: Changes in pH or temperature could potentially lead to the formation of isomers of this compound, resulting in closely eluting peaks.

  • Oxidation: Exposure to air or oxidizing agents could lead to the formation of oxidized derivatives.

Troubleshooting Steps:

  • Analyze by LC-MS: Liquid chromatography-mass spectrometry (LC-MS) can help identify the molecular weights of the compounds corresponding to the extra peaks, allowing you to determine if they are degradation products.

  • Review Extraction and Handling Procedures: Carefully examine your protocol for any steps where the sample might have been exposed to harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure).

  • Perform a Stability Study: If possible, subject a purified sample of this compound to the conditions used in your extraction protocol (e.g., acidic solvent, elevated temperature) and monitor for the appearance of degradation products by HPLC.

Q3: How can I confirm the identity and purity of my extracted this compound?

Confirmation of the identity and purity of this compound should be done using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of your sample with that of a known standard of this compound under the same chromatographic conditions. Purity can be estimated by the peak area percentage.

  • Mass Spectrometry (MS): Determine the molecular weight of your compound. The molecular formula of this compound is C46H58ClNO11, with an expected molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and confirmation. Compare the obtained spectra with published data for this compound.

Quantitative Data on Factors Affecting Stability

Table 1: Effect of pH on the Stability of Structurally Related Antibiotics

Compound ClasspH ConditionObservationRecommendation for this compound
Macrolide AntibioticsAcidic (pH < 4)Hydrolysis of glycosidic bonds and/or lactone ring.Buffer extraction and purification steps to a pH range of 5-7.
Glycopeptide AntibioticsAlkaline (pH > 8)Degradation and loss of activity.Avoid basic conditions; use neutral or slightly acidic buffers.
Polyene MacrolidesAcidic or AlkalineOptimal stability between pH 5 and 7.[2]Maintain a pH between 5 and 7 throughout the process.

Table 2: Effect of Temperature on the Stability of Antibiotics

Compound ClassTemperatureObservationRecommendation for this compound
Various AntibioticsStorage at 4°CGenerally stable for short periods.[3]For short-term storage of extracts, refrigeration at 4°C is suitable.
Various AntibioticsStorage at -20°C or -70°CGenerally stable for long periods.[3]For long-term storage, freeze extracts at -20°C or below.
Polyene Antibiotics37°C to 100°CLoss of biological activity follows first-order kinetics.[2]Avoid elevated temperatures during extraction and solvent evaporation.

Table 3: Effect of Light on the Stability of Polyketides and Related Compounds

Compound ClassLight ConditionObservationRecommendation for this compound
Polyene AntibioticsDirect light exposureRapid degradation.[4]Protect all samples from light by using amber vials or aluminum foil.
Doxycycline (a tetracycline)Aqueous solutionSignificant photodegradation.[5]Minimize exposure to ambient and direct light during all procedures.

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound, incorporating modifications aimed at minimizing degradation.

Protocol: Extraction and Purification of this compound with Minimized Degradation

1. Fermentation and Harvest:

  • Culture Actinocrispum wychmicini strain MI503-AF4 in a suitable production medium.

  • After the fermentation period, separate the mycelial cake and the supernatant by centrifugation at 4,000 rpm for 20 minutes at 4°C.

2. Extraction:

  • Mycelial Cake Extraction:

    • To the mycelial cake, add methanol (MeOH) at a 2:1 (v/w) ratio.

    • Stir the suspension at room temperature for 4-6 hours, protected from light.

    • Filter the mixture to separate the methanol extract.

    • Repeat the extraction process twice more to ensure complete recovery.

    • Combine the methanol extracts.

  • Supernatant Extraction:

    • To the supernatant, add an equal volume of ethyl acetate (EtOAc).

    • Shake the mixture vigorously in a separatory funnel for 15 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction twice more.

    • Combine the ethyl acetate extracts.

3. Solvent Evaporation:

  • Combine the methanol and ethyl acetate extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator.

  • Crucially, maintain the water bath temperature at or below 35°C to prevent thermal degradation.

4. Preliminary Purification: Silica Gel Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

  • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).

  • Elute the column with a stepwise gradient of increasing polarity, for example:

    • 100% Dichloromethane

    • Dichloromethane:Methanol (98:2)

    • Dichloromethane:Methanol (95:5)

    • Dichloromethane:Methanol (90:10)

    • 100% Methanol

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

5. Final Purification: Reversed-Phase HPLC:

  • Combine the fractions containing this compound and evaporate the solvent under reduced pressure at low temperature.

  • Dissolve the semi-pure extract in a suitable solvent (e.g., methanol or acetonitrile).

  • Purify this compound using a preparative reversed-phase C18 HPLC column.

  • Use a gradient of acetonitrile and water (with 0.05% trifluoroacetic acid if necessary for peak shape, but be mindful of potential hydrolysis). A neutral mobile phase (e.g., acetonitrile/water) is preferable if good chromatography can be achieved.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Remove the solvent by lyophilization or evaporation at low temperature to obtain pure this compound.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound Wychimicin_C This compound (Spirotetronate with Glycosidic Linkage) Aglycone Aglycone (Loss of Sugar Moiety) Wychimicin_C->Aglycone Acid Hydrolysis (e.g., Formic Acid) Hydrolyzed_Lactone Ring-Opened Product (Hydrolyzed Lactone) Wychimicin_C->Hydrolyzed_Lactone Alkaline Hydrolysis Isomers Isomers/Epimers Wychimicin_C->Isomers pH or Heat Oxidized_Products Oxidized Products Wychimicin_C->Oxidized_Products Light or Air Exposure

Caption: Potential degradation pathways for this compound.

Diagram 2: Recommended Experimental Workflow for this compound Extraction

Recommended Workflow for this compound Extraction Start Start: Fermentation Broth Centrifugation Centrifugation (Separate Mycelia and Supernatant) Start->Centrifugation Mycelia_Extraction Mycelia Extraction (Methanol, Room Temp, Dark) Centrifugation->Mycelia_Extraction Supernatant_Extraction Supernatant Extraction (Ethyl Acetate, Room Temp, Dark) Centrifugation->Supernatant_Extraction Combine_Extracts Combine Extracts Mycelia_Extraction->Combine_Extracts Supernatant_Extraction->Combine_Extracts Solvent_Evaporation Solvent Evaporation (Low Temperature, <35°C) Combine_Extracts->Solvent_Evaporation Silica_Gel Silica Gel Chromatography (Step Gradient) Solvent_Evaporation->Silica_Gel HPLC Reversed-Phase HPLC (Neutral Mobile Phase Preferred) Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Recommended workflow for this compound extraction.

References

Validation & Comparative

Wychimicin C vs. Vancomycin: A Comparative Analysis of Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA)

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head comparison of Wychimicin C and the last-resort antibiotic vancomycin against challenging vancomycin-intermediate Staphylococcus aureus (VISA) strains remains a critical area for investigation. While direct comparative studies are not yet available in the published literature, this guide synthesizes the existing data for each compound and outlines the established methodologies for such a comparison.

Vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant clinical challenge, rendering the widely used antibiotic vancomycin less effective. The quest for novel compounds to combat these resilient strains is urgent. This compound, a novel spirotetronate polyketide, has emerged as a potential candidate, demonstrating potent activity against methicillin-resistant S. aureus (MRSA). However, its efficacy specifically against VISA has not been detailed in available research.

This guide provides a framework for understanding the potential comparative efficacy by presenting the known data for each antibiotic and detailing the experimental protocols required for a direct assessment.

Quantitative Data Summary

Due to the absence of studies directly comparing this compound and vancomycin against VISA, a comparative data table cannot be constructed. Instead, the available minimum inhibitory concentration (MIC) data for each antibiotic against relevant S. aureus strains are presented separately.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Methicillin-Resistant S. aureus (MRSA)

CompoundMRSA Strain(s)MIC Range (µg/mL)Reference
This compoundNot Specified0.125–2[1][2]

Note: The available literature does not specify if the tested MRSA strains included those with intermediate resistance to vancomycin.

Table 2: Minimum Inhibitory Concentration (MIC) of Vancomycin against Vancomycin-Intermediate S. aureus (VISA)

CompoundVISA Strain(s)MIC Range (µg/mL)Reference
VancomycinVarious Clinical Isolates4–8[3][4][5][6]

Note: The MIC for vancomycin against VISA strains is a defining characteristic of this resistance phenotype, with values typically falling in the 4-8 µg/mL range.[3][6]

Experimental Protocols

To directly compare the efficacy of this compound and vancomycin against VISA, standardized in vitro and in vivo experiments are essential. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Preparation of Bacterial Inoculum: A standardized inoculum of the VISA strain is prepared from an overnight culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Drug Dilution Series: Serial twofold dilutions of this compound and vancomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: The diluted bacterial suspension is added to each well of a microtiter plate containing the different antibiotic concentrations.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Bacterial Culture: An overnight culture of the VISA strain is diluted in fresh CAMHB and incubated to reach the logarithmic growth phase.

  • Antibiotic Exposure: this compound and vancomycin are added to separate cultures at concentrations corresponding to their MICs (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification of Viable Bacteria: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of CFUs is counted.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity.[8]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Antibiotic Efficacy Testing

The following diagram illustrates a generalized workflow for assessing the in vitro efficacy of a novel antibiotic against a resistant bacterial strain, a process that would be necessary for a direct comparison of this compound and vancomycin against VISA.

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Model (e.g., Murine Infection Model) A VISA Strain Isolation and Characterization B MIC Determination (this compound vs. Vancomycin) A->B Standardized Inoculum C Time-Kill Assay B->C Inform Concentration Selection D Data Analysis and Comparison C->D CFU/mL Data E Infection with VISA Strain D->E Promising In Vitro Results F Treatment with this compound or Vancomycin E->F G Assessment of Bacterial Load and Survival F->G H Comparative Efficacy Determination G->H

Workflow for comparing antibiotic efficacy.
Signaling Pathway: Vancomycin's Mechanism of Action and VISA Resistance

Vancomycin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[9] In VISA strains, several genetic and phenotypic changes contribute to reduced susceptibility.

G cluster_0 Vancomycin Action in Susceptible S. aureus cluster_1 Mechanisms of Resistance in VISA A Vancomycin B D-Ala-D-Ala terminus of peptidoglycan precursors A->B Binds to H Trapping of Vancomycin in outer cell wall layers A->H C Inhibition of transglycosylation and transpeptidation B->C D Cell Wall Synthesis Blocked C->D E Bacterial Cell Lysis D->E F Thickened Cell Wall F->H G Increased, non-cross-linked peptidoglycan precursors G->H I Reduced Vancomycin access to site of action H->I

Vancomycin's mechanism and VISA resistance.

The precise mechanism of action for this compound has not been fully elucidated, and therefore, a comparative signaling pathway diagram cannot be created at this time.

Conclusion

While this compound shows promise as an anti-MRSA agent, its effectiveness against VISA strains remains to be determined through direct experimental evaluation. The protocols and frameworks provided in this guide offer a clear path for researchers to undertake a rigorous comparative analysis of this compound and vancomycin. Such studies are imperative to ascertain the potential role of this compound in the clinical management of infections caused by these difficult-to-treat pathogens. Future research should prioritize head-to-head in vitro and in vivo studies to provide the necessary data for a comprehensive comparison.

References

Comparative Cytotoxicity Analysis: Wychimicin C vs. Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cytotoxic profiles of the novel antibiotic Wychimicin C and the established drug, linezolid. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the potential toxicological differences between these two antibacterial agents.

Introduction

This compound is a member of the wychimicins, a new class of spirotetronate polyketides isolated from the rare actinomycete Actinocrispum wychmicini[1][2]. The wychimicins have demonstrated excellent antimicrobial activities against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[1]. Linezolid is a synthetic antibiotic from the oxazolidinone class, also used to treat infections caused by aerobic Gram-positive bacteria[3]. While effective, linezolid is associated with certain cytotoxic effects. This guide aims to collate the available data on the cytotoxicity of both compounds.

Quantitative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound and linezolid are not yet available in the published literature. However, data on the cytotoxicity of linezolid and the general cytotoxic potential of the spirotetronate class, to which this compound belongs, can be summarized.

This compound and Spirotetronate Polyketides:

Currently, there is no specific published data on the cytotoxicity of this compound against mammalian cell lines. However, the broader class of spirotetronate polyketides has been shown to exhibit a range of biological activities, including potent antitumor and antibacterial effects[4][5]. Some members of this class have demonstrated significant cytotoxicity against various cancer cell lines, while others have shown weak or no cytotoxic activity[6][7][8]. Therefore, the cytotoxic potential of this compound needs to be experimentally determined.

Linezolid:

Cytotoxicity data for linezolid has been reported in various studies. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a common metric for cytotoxicity.

CompoundCell LineAssayIC50 Value (µg/mL)Reference
LinezolidRat HepatocytesMTT61.1 ± 6.18[3]

Experimental Protocols

To directly compare the cytotoxicity of this compound and linezolid, standardized in vitro cytotoxicity assays are essential. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Culture:

    • Select appropriate mammalian cell lines for the study (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a relevant cancer cell line).

    • Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound and linezolid in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Comparison:

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2) compound_prep 2. Compound Preparation (this compound & Linezolid) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Compound Treatment (Serial Dilutions) cell_seeding->treatment incubation 5. Incubation (24-72 hours) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability 9. Calculate % Viability read_absorbance->calc_viability ic50_determination 10. IC50 Determination calc_viability->ic50_determination

Caption: Workflow for comparing the cytotoxicity of this compound and linezolid using the MTT assay.

Potential Signaling Pathway for Cytotoxicity:

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome drug Drug Treatment (e.g., this compound or Linezolid) bax Bax/Bak Activation drug->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism for drug-induced cytotoxicity.

References

Unraveling the Enigma of Wychimicin C: A Comparative Guide to Spirotetronate Mechanism of Action Deconvolution

Author: BenchChem Technical Support Team. Date: November 2025

While the precise mechanism of action for the novel spirotetronate polyketide, Wychimicin C, remains to be fully elucidated, a comparative analysis of its chemical class provides a roadmap for future deconvolution studies. This guide delves into the established mechanisms of action of prominent spirotetronate antibiotics, presenting a framework for understanding this compound's potential biological targets and offering detailed experimental protocols for their investigation.

This compound, a recently discovered natural product, has demonstrated promising antibacterial activity, particularly against Gram-positive pathogens. However, to unlock its full therapeutic potential and anticipate potential resistance mechanisms, a thorough understanding of its mode of action is paramount. In the absence of direct studies on this compound, this guide will draw parallels with other well-characterized spirotetronates—Abyssomicin C, Tetrocarcin A, and Chlorothricin—to illuminate the diverse cellular pathways targeted by this fascinating class of molecules.

Comparative Analysis of Spirotetronate Mechanisms of Action

The spirotetronate family of antibiotics exhibits a remarkable diversity in their cellular targets and mechanisms of action. This diversity underscores the importance of detailed deconvolution studies for each new member of this class, such as this compound. The following table summarizes the known mechanisms and bioactivity of key comparator spirotetronates.

CompoundPrimary Cellular TargetMechanism of ActionQuantitative Bioactivity Data
Abyssomicin C para-Aminobenzoic acid (pABA) biosynthesisIrreversibly inhibits 4-amino-4-deoxychorismate synthase (ADCS), a key enzyme in the folate biosynthesis pathway.[1]MIC against MRSA N315 and Mu50 can be depleted by the addition of pABA.[1]
Tetrocarcin A Apoptosis regulationInhibits the anti-apoptotic function of Bcl-2, leading to the induction of apoptosis.[2]Induces apoptosis in cell lines overexpressing Bcl-2 or Bcl-XL when co-treated with apoptosis inducers.[2]
Chlorothricin Central carbon metabolismInhibits pyruvate carboxylases, enzymes crucial for replenishing tricarboxylic acid (TCA) cycle intermediates.[3]Half-maximal inhibition (IC50) of oxaloacetate synthesis: 0.26 mM (rat liver), 0.12 mM (chicken liver), 0.5 mM (Azotobacter vinelandii).[3]
Kijanimicin Broad-spectrum antibacterialThe precise mechanism is not fully elucidated, but it exhibits broad-spectrum activity against Gram-positive bacteria, anaerobes, and the malaria parasite.[4]MIC values are not extensively reported in the provided search results.

Deciphering the Mechanism: Key Experimental Protocols

The deconvolution of a novel antibiotic's mechanism of action necessitates a multi-pronged experimental approach. Below are detailed protocols for key assays that could be employed to investigate the potential targets of this compound, based on the known mechanisms of its structural relatives.

Target Identification via Affinity Chromatography

Affinity chromatography is a powerful technique to isolate the direct binding partners of a bioactive compound from a complex cellular lysate.[5][6]

Experimental Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). The linkage point should be at a position that does not disrupt the compound's biological activity.

    • Couple the this compound derivative to activated agarose beads according to the manufacturer's protocol.

  • Preparation of Bacterial Cell Lysate:

    • Grow the target bacterium (e.g., Staphylococcus aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using mechanical disruption (e.g., sonication or French press) in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the this compound-immobilized beads for a sufficient period to allow for binding.

    • As a negative control, incubate the lysate with underivatized beads.

    • Wash the beads extensively with the lysis buffer to remove non-specific binding proteins.

  • Elution and Identification of Bound Proteins:

    • Elute the bound proteins from the beads using a competitive inhibitor (e.g., free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis WychimicinC This compound Derivative Immobilization Immobilization WychimicinC->Immobilization Beads Agarose Beads Beads->Immobilization Lysate Bacterial Cell Lysate Incubation Incubation Lysate->Incubation Immobilization->Incubation Immobilized this compound Washing Washing Incubation->Washing Elution Elution Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MassSpec Mass Spectrometry SDSPAGE->MassSpec TargetID Target Identification MassSpec->TargetID

Bacterial Cytological Profiling (BCP)

BCP is a high-throughput imaging technique that can rapidly classify the mechanism of action of an antibiotic by observing its effects on bacterial cell morphology.[2][3][7]

Experimental Protocol:

  • Bacterial Culture and Treatment:

    • Grow the target bacterium in a multi-well plate to early exponential phase.

    • Add serial dilutions of this compound to the wells. Include known antibiotics with defined mechanisms of action as controls (e.g., cell wall, protein synthesis, DNA replication inhibitors).

    • Incubate for a short period (e.g., 1-2 hours).

  • Staining and Imaging:

    • Stain the bacterial cells with a cocktail of fluorescent dyes that label different cellular components (e.g., DAPI for DNA, FM 4-64 for the cell membrane, and a viability stain like SYTOX Green).

    • Acquire images using a high-throughput fluorescence microscope.

  • Image Analysis and Profile Comparison:

    • Use automated image analysis software to quantify various morphological parameters (e.g., cell size, shape, DNA condensation, membrane integrity).

    • Compare the cytological profile induced by this compound to the profiles of the control antibiotics to infer its mechanism of action.

BCP_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Culture Bacterial Culture Treatment This compound Treatment Culture->Treatment Staining Fluorescent Staining Treatment->Staining Imaging Microscopy Staining->Imaging ImageAnalysis Image Analysis Imaging->ImageAnalysis ProfileComparison Profile Comparison ImageAnalysis->ProfileComparison MOA_Inference Mechanism of Action Inference ProfileComparison->MOA_Inference

Specific Enzymatic and Cellular Assays

Based on the findings from initial screening methods like BCP, more specific assays can be employed to validate the hypothesized mechanism of action.

This assay determines if this compound inhibits the pABA biosynthesis pathway, similar to Abyssomicin C.

Experimental Protocol:

  • Growth Reversal Assay:

    • Perform a standard Minimum Inhibitory Concentration (MIC) assay of this compound against a susceptible bacterial strain.

    • In parallel, perform the MIC assay in media supplemented with pABA.

    • A significant increase in the MIC value in the presence of pABA suggests that this compound targets this pathway.

  • In Vitro Enzyme Inhibition Assay:

    • Purify the 4-amino-4-deoxychorismate synthase (ADCS) enzyme.

    • Perform an enzymatic assay to measure the conversion of chorismate to 4-amino-4-deoxychorismate in the presence and absence of varying concentrations of this compound.

    • Determine the IC50 value of this compound for ADCS.

pABA_Inhibition_Pathway Chorismate Chorismate ADCS ADCS (4-amino-4-deoxychorismate synthase) Chorismate->ADCS ADC 4-amino-4-deoxychorismate ADCS->ADC ADCL ADCL (ADC Lyase) ADC->ADCL pABA p-Aminobenzoic Acid ADCL->pABA Folate Folate Synthesis pABA->Folate WychimicinC This compound WychimicinC->ADCS Inhibition

This assay assesses the ability of this compound to induce programmed cell death, a mechanism employed by Tetrocarcin A.

Experimental Protocol:

  • Cell Viability Assay:

    • Treat a relevant cancer cell line (e.g., one known to be sensitive to apoptosis inducers) with increasing concentrations of this compound.

    • Measure cell viability using a standard method such as MTT or CellTiter-Glo assay.

  • Caspase Activation Assay:

    • Treat cells with this compound and measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

  • Annexin V/Propidium Iodide Staining:

    • Stain this compound-treated cells with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis).

    • Analyze the stained cells by flow cytometry to quantify the apoptotic cell population.

Apoptosis_Signaling_Pathway WychimicinC This compound Bcl2 Bcl-2 (Anti-apoptotic) WychimicinC->Bcl2 Inhibition Mitochondria Mitochondria Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This enzymatic assay can determine if this compound disrupts central metabolism by inhibiting pyruvate carboxylase, the target of Chlorothricin.

Experimental Protocol:

  • Enzyme Source:

    • Purify pyruvate carboxylase from a suitable source (e.g., bacterial or mammalian).

  • Coupled Enzyme Assay:

    • The activity of pyruvate carboxylase can be measured using a coupled assay with malate dehydrogenase.

    • The reaction mixture contains pyruvate, ATP, bicarbonate, and acetyl-CoA (an allosteric activator).

    • The oxaloacetate produced by pyruvate carboxylase is reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+.

    • The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored spectrophotometrically.

  • Inhibition Studies:

    • Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect and calculate the IC50 value.

Pyruvate_Carboxylase_Assay_Workflow cluster_reaction1 Pyruvate Carboxylase Reaction cluster_reaction2 Coupled Reaction Pyruvate Pyruvate + HCO3- + ATP PC Pyruvate Carboxylase Pyruvate->PC OAA Oxaloacetate + ADP + Pi PC->OAA MDH Malate Dehydrogenase OAA->MDH NADH NADH + H+ NADH->MDH Malate Malate + NAD+ MDH->Malate Spectrophotometer Monitor A340 MDH->Spectrophotometer Measure NADH Oxidation WychimicinC This compound WychimicinC->PC Inhibition?

Conclusion

While the definitive mechanism of action of this compound awaits direct experimental validation, the diverse biological activities of its spirotetronate relatives provide a strong foundation for targeted investigation. By employing a systematic approach that combines broad-spectrum screening methods like bacterial cytological profiling with specific enzymatic and cellular assays, researchers can efficiently deconvolute the molecular target of this promising new antibiotic. The experimental protocols outlined in this guide offer a comprehensive toolkit for embarking on this critical phase of drug discovery and development, ultimately paving the way for the rational design of next-generation therapeutics.

References

A Comparative Analysis of Wychimicin C and Other Spirotetronate Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Wychimicin C, a novel spirotetronate antibiotic, with other members of this class. The focus is on antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a critical public health threat. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Spirotetronate Antibiotics

Spirotetronate antibiotics are a class of polyketide natural products characterized by a unique spirocyclic core, typically involving a tetronic acid moiety linked to a cyclohexene ring embedded in a macrocycle. This structural complexity gives rise to a wide range of biological activities, including antibacterial, antiviral, and antitumor properties. Wychimicins are a new family of spirotetronates isolated from the rare actinomycete Actinocrispum wychmicini, with this compound being a prominent member.

Comparative Antibacterial Activity

The primary antibacterial activity of this compound and other spirotetronates is directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other notable spirotetronates against MRSA.

AntibioticProducer OrganismTest StrainMIC (µg/mL)Reference
This compound Actinocrispum wychmiciniMRSA0.125 - 2
Wychimicin A Actinocrispum wychmiciniMRSA0.125 - 0.5
Chlorothricin Streptomyces antibioticusGram-positive bacteriaPotent activity reported
Abyssomicin C Verrucosispora marisMRSAPotent activity reported
Tetrocarcin A Micromonospora chalceaGram-positive bacteriaPotent activity reported
Kijanimicin Actinomadura kijaniataGram-positive bacteriaPotent activity reported
Maklamicin Micromonospora sp.MRSAPotent activity reported

Note: Direct comparative studies of all listed compounds under identical conditions are limited. The presented data is compiled from available literature.

The data indicates that this compound exhibits potent activity against MRSA, comparable to its analogue Wychimicin A. The presence of a chlorine atom on the benzoic acid moiety in Wychimicins A and C has been shown to enhance their antibacterial efficacy. While direct MIC comparisons with older spirotetronates from the same study are not available, compounds like abyssomicin C and maklamicin are also known for their significant anti-MRSA activity.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a key experiment for assessing the potency of new antibiotics. The following is a generalized protocol based on standard methods.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
  • Preparation of Antibiotic Stock Solutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Agar Plates with Antibiotics: A series of twofold serial dilutions of the antibiotic stock solution are prepared in sterile molten Mueller-Hinton agar at 45-50°C. The final concentrations of the antibiotic in the agar plates typically range from 0.015 to 128 µg/mL. Control plates containing only the solvent and no antibiotic are also prepared.

  • Preparation of Bacterial Inoculum: The test bacterium (e.g., MRSA) is cultured in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates: The bacterial suspension is inoculated onto the surface of the antibiotic-containing and control agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the test organism.

Proposed Mechanism of Action

The precise molecular target of this compound has not yet been fully elucidated. However, based on the mechanisms of other polyketide antibiotics that are effective against Gram-positive bacteria, a plausible hypothesis is the inhibition of a critical biosynthetic pathway, such as protein synthesis or cell wall biosynthesis. Many antibiotics targeting the ribosome have been identified.

The following diagram illustrates a hypothetical mechanism where this compound inhibits bacterial protein synthesis by binding to the ribosome.

G cluster_bacterium Bacterial Cell mRNA mRNA Ribosome 70S Ribosome (30S + 50S subunits) mRNA->Ribosome Translation Initiation Protein Polypeptide Chain (Essential Proteins) Ribosome->Protein Protein Synthesis Bacterial Growth\n& Proliferation Bacterial Growth & Proliferation tRNA tRNA-amino acid tRNA->Ribosome Elongation Protein->Bacterial Growth\n& Proliferation Wychimicin_C This compound Wychimicin_C->Ribosome Binding and Inhibition G cluster_biosynthesis Spirotetronate Biosynthetic Pathway PKS Polyketide Synthase (PKS) Assembly Line Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Precursors Acyl-CoA Precursors (e.g., acetyl-CoA, malonyl-CoA) Precursors->PKS Tetronic_Acid Tetronic Acid Precursor Linear_Polyketide->Tetronic_Acid Cyclization Diels_Alderase Diels-Alderase Enzyme Tetronic_Acid->Diels_Alderase Substrate Spirotetronate_Core Spirotetronate Core Structure Diels_Alderase->Spirotetronate_Core Intramolecular Diels-Alder Reaction Tailoring_Enzymes Tailoring Enzymes (Glycosylation, Oxidation, etc.) Spirotetronate_Core->Tailoring_Enzymes Final_Product Mature Spirotetronate (e.g., this compound) Tailoring_Enzymes->Final_Product

Comparative Analysis of Wychimicin C and Existing Antibiotics Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of the novel antibiotic, Wychimicin C, and its analogs against key Gram-positive pathogens, including multidrug-resistant strains. As a recently discovered class of spirotetronate polyketides, direct cross-resistance studies for Wychimicins with existing antibiotics are not yet available in published literature. This guide, therefore, focuses on a comparative analysis of their minimum inhibitory concentrations (MICs) alongside those of standard-of-care antibiotics, offering a preliminary assessment of their potential efficacy.

In Vitro Antibacterial Activity: A Comparative Summary

The following tables summarize the minimum inhibitory concentration (MIC) values of Wychimicins A, B, C, and D against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. For a comprehensive comparison, typical MIC ranges for the established antibiotics Vancomycin, Linezolid, and Daptomycin against these resistant phenotypes are also provided. All MIC values are presented in µg/mL.

Table 1: Comparative MIC of Wychimicins and Standard Antibiotics against Staphylococcus aureus

Bacterial StrainWychimicin AWychimicin BThis compoundWychimicin DVancomycinLinezolidDaptomycin
S. aureus Smith0.250.50.12520.5-21-40.25-1
S. aureus NCTC12493 (MRSA)0.510.2521-41-40.25-1
S. aureus C90 (MRSA)0.2510.12511-41-40.25-1
S. aureus Mu50 (VISA)0.510.2524-81-40.5-2

VISA: Vancomycin-Intermediate Staphylococcus aureus

Table 2: Comparative MIC of Wychimicins and Standard Antibiotics against Enterococcus species

Bacterial StrainWychimicin AWychimicin BThis compoundWychimicin DVancomycinLinezolidDaptomycin
E. faecalis ATCC292120.250.50.12511-41-41-4
E. faecalis NCTC12201 (VRE)0.250.50.1251>2561-41-4
E. faecium JCM58040.250.50.2511-41-41-4
E. faecium NCTC12202 (VRE)0.250.50.251>2561-41-4

VRE: Vancomycin-Resistant Enterococcus

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for the Wychimicin compounds was conducted using the agar dilution method, a standardized protocol for assessing antimicrobial susceptibility.

Agar Dilution Method for MIC Determination
  • Preparation of Antimicrobial Stock Solutions: The Wychimicin compounds were dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Agar Plates with Antibiotics: A series of twofold dilutions of each antimicrobial agent were prepared in molten Mueller-Hinton agar. These mixtures were then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic was also prepared.

  • Inoculum Preparation: The bacterial strains to be tested were cultured in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: The standardized bacterial suspensions were further diluted and then inoculated onto the surface of the agar plates containing the different concentrations of the antibiotics, as well as the control plate.

  • Incubation: The inoculated plates were incubated under appropriate atmospheric conditions and temperatures (typically 35-37°C for 18-24 hours).

  • Determination of MIC: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Visualizing Antimicrobial Resistance and Susceptibility Testing

To provide a broader context for the evaluation of new antibiotics like this compound, the following diagrams illustrate common mechanisms of bacterial resistance to antibiotics and a typical workflow for antimicrobial susceptibility testing.

Antibiotic_Resistance_Mechanisms cluster_mechanisms Common Antibiotic Resistance Mechanisms Drug_Target_Modification Drug Target Modification Enzymatic_Degradation Enzymatic Degradation Efflux_Pumps Active Efflux Pumps Reduced_Permeability Reduced Permeability Antibiotic Antibiotic Bacterium Bacterium Antibiotic->Bacterium enters Bacterium->Drug_Target_Modification develops Bacterium->Enzymatic_Degradation produces Bacterium->Efflux_Pumps utilizes Bacterium->Reduced_Permeability alters

Caption: Common mechanisms of antibiotic resistance in bacteria.

AST_Workflow Start Start: Isolate Bacterium Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Method_Choice Select Method Inoculum_Prep->Method_Choice Agar_Dilution Agar Dilution Method_Choice->Agar_Dilution Agar-based Broth_Microdilution Broth Microdilution Method_Choice->Broth_Microdilution Broth-based Disk-based Disk-based Method_Choice->Disk-based Diffusion Inoculation Inoculate Media Agar_Dilution->Inoculation Broth_Microdilution->Inoculation Disk_Diffusion Disk Diffusion Disk_Diffusion->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation Read_Results Read Results (MIC/Zone Diameter) Incubation->Read_Results Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Read_Results->Interpretation End End: Report Findings Interpretation->End

Caption: General workflow for antimicrobial susceptibility testing (AST).

A Head-to-Head Comparison of Wychimicin C and Daptomycin Against MRSA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Wychimicin C and daptomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). This document synthesizes available experimental data to offer an objective analysis of their respective performances, supported by detailed methodologies for key experiments.

Executive Summary

This compound, a novel spirotetronate polyketide, and daptomycin, a well-established cyclic lipopeptide, both exhibit potent activity against MRSA by targeting the bacterial cell membrane. While daptomycin is a clinically approved antibiotic for serious MRSA infections, this compound is a promising new agent. This guide presents a comparative overview of their in vitro activity, bactericidal kinetics, in vivo efficacy, and cytotoxicity profiles based on available preclinical data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and daptomycin against MRSA. Data has been compiled from multiple sources to provide a comparative overview.

Table 1: In Vitro Susceptibility of MRSA

AntibioticMRSA StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compoundVarious MRSA strains0.125 - 2Not ReportedNot Reported[1]
DaptomycinVarious MRSA strains≤0.125 - 20.51[2]
DaptomycinMRSA (n=98)0.125 - 1.00.380.75[3]
DaptomycinMRSA (n=193)Not ReportedNot Reported1[4]

Table 2: Bactericidal Activity (Time-Kill Assays)

AntibioticMRSA StrainConcentrationTime to ≥3-log10 Reduction in CFU/mLReference(s)
DaptomycinMRSA4 x MIC< 8 hours[5]
DaptomycinMRSA20 µg/mLNot explicitly stated, but shows significant reduction over 24h[6]

Note: Direct comparative time-kill assay data for this compound was not available in the reviewed literature.

Table 3: In Vivo Efficacy in Murine Infection Models

AntibioticMouse ModelMRSA StrainDosing RegimenOutcomeReference(s)
This compound (as WAP-8294A2)Systemic infectionNot SpecifiedNot SpecifiedHighly active[7]
DaptomycinPeritonitisMRSA (Xen-1)50 mg/kg s.c. (single dose)>90% reduction in luminescence at 2-3 hours; superior to vancomycin[5][6]
DaptomycinHematogenous Pulmonary InfectionMRSA NUMR10150 mg/kg i.p. (daily for 10 days)Improved survival (P < 0.001) and decreased lung bacterial counts (P < 0.01) vs. control[8]
DaptomycinForeign-body infectionMRSA100 mg/kg/dayAs effective as rifampin, and more effective than linezolid and vancomycin[9]

Table 4: Cytotoxicity Data

AntibioticCell LineAssayKey FindingsReference(s)
This compoundNot ReportedNot ReportedNot Reported
DaptomycinL929 mouse fibroblastsXTTCytotoxic at 0.5 g dose when mixed with bone cement[10]
DaptomycinHuman rhabdomyosarcoma cellsMTT, LDHReduced cell viability and increased membrane damage, enhanced under hypoxic conditions[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for both this compound and daptomycin against MRSA are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and daptomycin are prepared in an appropriate solvent and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L for optimal activity.[4]

  • Inoculum Preparation: MRSA isolates are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates containing the antibiotic dilutions and the bacterial inoculum are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of the antibiotics over time.

Protocol: Time-Kill Assay

  • Inoculum Preparation: An overnight culture of MRSA is diluted in fresh CAMHB (supplemented with 50 mg/L Ca2+ for daptomycin) to a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Antibiotic Exposure: this compound or daptomycin is added to the bacterial suspension at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Sampling and Viable Counts: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The aliquots are serially diluted in sterile saline to neutralize the antibiotic effect and plated onto an appropriate agar medium.

  • Data Analysis: The plates are incubated for 18-24 hours, and the number of colonies is counted. The results are expressed as log10 CFU/mL. A bactericidal effect is typically defined as a ≥3-log10 reduction in the initial inoculum.

In Vivo Efficacy Models

Murine models of systemic infection, peritonitis, or thigh infection are commonly used to evaluate the in vivo efficacy of antimicrobial agents.

Protocol: Murine Peritonitis Model

  • Infection: Mice are inoculated intraperitoneally with a lethal dose of a bioluminescent MRSA strain (e.g., Xen-1).[6]

  • Treatment: At a specified time post-infection (e.g., 1 hour), a single dose of this compound, daptomycin, or a comparator drug is administered subcutaneously or intraperitoneally. A control group receives a saline vehicle.[6]

  • Monitoring: The bacterial burden is monitored in real-time by imaging the photon emission from the bioluminescent bacteria. Survival of the animals is also monitored over a period of several days.[6]

  • Outcome Measures: Efficacy is determined by the reduction in bacterial luminescence compared to the control group and by the overall survival rate.

Cytotoxicity Assays

The potential toxicity of the compounds to mammalian cells is assessed using in vitro cytotoxicity assays.

Protocol: MTT Assay

  • Cell Culture: A mammalian cell line (e.g., L929 fibroblasts or human rhabdomyosarcoma cells) is seeded into 96-well plates and incubated to allow for cell adherence.[10][11]

  • Compound Exposure: The cells are then exposed to various concentrations of this compound or daptomycin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Mechanism of Action and Signaling Pathways

Both this compound and daptomycin exert their antibacterial effect by disrupting the integrity of the MRSA cell membrane, though through distinct mechanisms.

This compound: The precise mechanism of this compound is still under investigation, but it is believed to target the bacterial cell membrane.

Daptomycin: Daptomycin's mechanism is calcium-dependent. It binds to the bacterial cytoplasmic membrane in the presence of calcium ions, leading to the formation of an oligomeric complex that inserts into the membrane. This insertion results in the formation of ion channels, causing rapid membrane depolarization, potassium ion efflux, and subsequent arrest of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[2][12][13]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for daptomycin and a generalized experimental workflow.

daptomycin_mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin Dap_Ca_Complex Daptomycin-Ca2+ Complex Daptomycin->Dap_Ca_Complex Binds Ca2+ Ca2+ Ca2+->Dap_Ca_Complex Membrane Oligomerization Oligomerization & Channel Formation Dap_Ca_Complex->Oligomerization Inserts into membrane K_efflux K+ Efflux Oligomerization->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Synthesis_Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Synthesis_Inhibition Cell_Death Bacterial Cell Death Synthesis_Inhibition->Cell_Death

Caption: Proposed mechanism of action for daptomycin against MRSA.

experimental_workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo MIC MIC Determination In_Vitro->MIC Time_Kill Time-Kill Assay In_Vitro->Time_Kill Cytotoxicity Cytotoxicity Assay In_Vitro->Cytotoxicity Mouse_Model Murine Infection Model In_Vivo->Mouse_Model Data_Analysis Comparative Data Analysis MIC->Data_Analysis Time_Kill->Data_Analysis Cytotoxicity->Data_Analysis Efficacy_Data Efficacy Data (Bacterial Load, Survival) Mouse_Model->Efficacy_Data Efficacy_Data->Data_Analysis

Caption: General experimental workflow for antibiotic comparison.

Conclusion

Both this compound and daptomycin demonstrate significant promise in combating MRSA infections. Daptomycin is a potent, rapidly bactericidal agent with proven clinical efficacy. This compound exhibits comparable in vitro activity and represents a novel chemical class with potential for further development. This guide provides a foundational dataset for researchers to build upon. Direct, head-to-head comparative studies are warranted to more definitively delineate the relative strengths and weaknesses of these two compelling anti-MRSA agents.

References

confirming the bactericidal vs. bacteriostatic nature of Wychimicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of Wychimicin C, a novel spirotetronate polyketide antibiotic, focusing on the critical determination of its bactericidal versus bacteriostatic properties. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of new chemical entities.

Defining the Nature of Antimicrobial Action: Bactericidal vs. Bacteriostatic

The distinction between bactericidal and bacteriostatic agents is fundamental in antibiotic research and clinical application. Bactericidal compounds directly kill bacteria, while bacteriostatic agents inhibit their growth and reproduction, relying on the host's immune system to clear the infection. The determination of this property is crucial for guiding therapeutic use, especially in severe infections or in immunocompromised patients where a bactericidal effect is often preferred.

This classification is experimentally determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible in vitro growth of a bacterium. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤ 4 is the generally accepted threshold for classifying an antibiotic as bactericidal.

This compound: Profile of a Novel Antibiotic

This compound is a member of the wychimicin family of antibiotics, which are spirotetronates possessing a macrocyclic 13-membered ring. These compounds have demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).

Quantitative Analysis of this compound Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. To date, published studies have not reported the Minimum Bactericidal Concentration (MBC) values, which are essential for definitively classifying its activity as bactericidal or bacteriostatic.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus FDA209P0.2512
Staphylococcus aureus Smith0.2512
Staphylococcus aureus MRSA 87-10110.5>1282
Staphylococcus aureus MRSA 87-11330.5>1282
Enterococcus faecalis NCTC8213122
Enterococcus faecium VRE 87-10171>1282

Note: Comparative MIC values for Vancomycin and Linezolid are typical ranges observed for these strains and are provided for context. Direct head-to-head comparative studies with this compound have not been published.

Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in a suitable growth medium, such as Mueller-Hinton Broth (MHB), to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic in MHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of this compound that shows no visible turbidity, indicating the inhibition of bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Microtiter Plate Microtiter Plate Standardized Inoculum->Microtiter Plate Inoculate Serial Dilution->Microtiter Plate Add to wells Incubate Incubate Microtiter Plate->Incubate Read MIC Read MIC Incubate->Read MIC

Workflow for MIC Determination

Determining Minimum Bactericidal Concentration (MBC)

To ascertain the bactericidal or bacteriostatic nature of this compound, the MBC must be determined.

Protocol:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) is taken from the wells that show no visible growth (at and above the MIC).

  • Plating: These aliquots are plated onto an antibiotic-free agar medium, such as Mueller-Hinton Agar (MHA).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Observation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation_read Incubation & Reading MIC Plate MIC Plate Aliquot from clear wells Aliquot from clear wells MIC Plate->Aliquot from clear wells Plate on MHA Plate on MHA Aliquot from clear wells->Plate on MHA Incubate Plates Incubate Plates Plate on MHA->Incubate Plates Count Colonies Count Colonies Incubate Plates->Count Colonies Determine MBC Determine MBC Count Colonies->Determine MBC

Workflow for MBC Determination

Postulated Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, studies on the structurally related polyketide glycoside antibiotic, Cervimycin C, may offer insights. Cervimycin C has been shown to exhibit bactericidal activity against Gram-positive bacteria. Its mode of action is complex, with evidence suggesting it targets bacterial DNA gyrase at high concentrations. At lower concentrations, it appears to induce a heat shock response, indicating it may cause protein stress within the bacterial cell.

This suggests a potential dual-action mechanism where the antibiotic may interfere with DNA replication and also disrupt protein homeostasis, leading to bacterial cell death. Further investigation is required to confirm if this compound shares this mechanism.

Proposed_Mechanism cluster_high_conc High Concentration cluster_low_conc Low Concentration This compound This compound DNA Gyrase DNA Gyrase This compound->DNA Gyrase Protein Misfolding Protein Misfolding This compound->Protein Misfolding DNA Replication Inhibition DNA Replication Inhibition DNA Gyrase->DNA Replication Inhibition Inhibits Bacterial Cell Death Bacterial Cell Death DNA Replication Inhibition->Bacterial Cell Death Heat Shock Response Heat Shock Response Protein Misfolding->Heat Shock Response Induces Heat Shock Response->Bacterial Cell Death

Hypothesized Mechanism of this compound

Conclusion and Future Directions

This compound demonstrates promising antimicrobial activity against a range of clinically relevant Gram-positive bacteria, including resistant strains. The currently available MIC data establishes its potent inhibitory effects. However, to fully characterize its therapeutic potential and guide further development, the determination of its MBC is a critical next step. Elucidating the precise mechanism of action will also be essential for understanding its spectrum of activity and potential for resistance development. Future research should prioritize conducting MBC studies and mechanistic investigations to confirm the bactericidal or bacteriostatic nature of this novel antibiotic.

Safety Operating Guide

Essential Safety and Handling Protocols for Wychimicin C

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of Wychimicin C, a novel spirotetronate polyketide antibiotic. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on its chemical class, known biological activity, and general best practices for handling new chemical entities in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before commencing any work.

Compound Information and Hazard Assessment

This compound is a member of the wychimicin class of antibiotics, isolated from the actinomycete Actinocrispum wychmicini.[1][2] It is a polyketide with a macrocyclic 13-membered ring.[1][2] While specific toxicity data is not available, its potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) suggests it is biologically active and should be handled with care to avoid unintended exposure.[1][2]

Known Properties of this compound:

PropertyValueSource
Molecular FormulaC46H58ClNO11[2]
Physical StateBrown Solid[2]
Biological ActivityAntibacterial against Gram-positive bacteria, including MRSA.[1][2]

Personal Protective Equipment (PPE)

A risk-based approach is essential when selecting PPE for handling this compound.[3] The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended PPERationale
Handling solid compound (weighing, aliquoting) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 respiratorPrevents skin contact and inhalation of fine particles.[4][5][6]
Preparing solutions - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- Chemical fume hoodMinimizes risk of splashes and aerosol generation.
In vitro/in vivo experiments - Nitrile gloves- Laboratory coat- Safety glassesStandard laboratory practice to prevent contamination and exposure.

Experimental Protocols: Safe Handling and Disposal Workflow

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

3.1. Preparation of Stock Solutions

  • Pre-operation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials: this compound solid, appropriate solvent (e.g., DMSO, methanol), volumetric flasks, pipettes, and PPE.

    • Prepare a designated waste container for contaminated consumables.

  • Weighing the Compound:

    • Don all required PPE for handling solids.

    • Tare a clean, dry weighing vessel on an analytical balance inside the chemical fume hood.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Close the primary container of this compound securely.

  • Dissolution:

    • Add the appropriate solvent to the weighing vessel containing the this compound.

    • Gently swirl or sonicate to ensure complete dissolution.

    • Transfer the solution to a labeled volumetric flask.

    • Rinse the weighing vessel with additional solvent and add the rinse to the volumetric flask to ensure quantitative transfer.

    • Bring the solution to the final volume with the solvent.

    • Cap and invert the flask several times to ensure homogeneity.

  • Storage:

    • Store the stock solution in a clearly labeled, sealed container at the recommended temperature (refer to supplier information, if available; if not, store at -20°C or -80°C for long-term stability).

3.2. Disposal Plan

  • Solid Waste:

    • All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a dedicated, sealed hazardous waste bag or container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated hazardous waste container.

    • Organic solvent waste containing this compound should be collected in a separate, compatible hazardous waste container.

  • Decontamination:

    • Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent.

    • Non-disposable equipment should be thoroughly rinsed with a suitable solvent to remove any residual compound.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.

Wychimicin_C_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Obtain this compound ppe1 Don Appropriate PPE (Gloves, Coat, Goggles, Respirator) start->ppe1 Safety First weigh Weigh Solid in Fume Hood ppe1->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store Store Stock Solution in Labeled Container dissolve->store ppe2 Don Appropriate PPE (Gloves, Coat, Goggles) store->ppe2 Begin Experiment experiment Perform In Vitro/ In Vivo Experiments ppe2->experiment collect_solid Collect Solid Waste (Gloves, Tips) experiment->collect_solid Post-Experiment collect_liquid Collect Liquid Waste experiment->collect_liquid decontaminate Decontaminate Work Surfaces collect_solid->decontaminate collect_liquid->decontaminate ehs_disposal Dispose via EHS decontaminate->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.